molecular formula C9H13ClN4 B033649 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine CAS No. 104637-64-1

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Cat. No.: B033649
CAS No.: 104637-64-1
M. Wt: 212.68 g/mol
InChI Key: XXWWICKWOHZSQJ-UHFFFAOYSA-N
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Description

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a versatile pyrimidine-based chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a chloro group and a secondary amine on its pyrimidine core, making it a valuable scaffold for the synthesis of more complex molecules, particularly through nucleophilic aromatic substitution reactions. Its primary research value lies in its role as a key precursor for the development of protein kinase inhibitors. The structure is analogous to cores found in inhibitors targeting various kinase families involved in signal transduction pathways, such as the JAK and TYK2 kinases, which are critical in immunology and oncology research. Researchers utilize this compound to explore structure-activity relationships (SAR), design novel therapeutic candidates, and develop targeted probes for studying cellular signaling mechanisms. The presence of the piperidinyl group contributes favorable physicochemical properties and can be crucial for target binding affinity and selectivity. This high-quality intermediate is intended for laboratory research applications only, providing a reliable building block for synthetic chemists and chemical biologists.

Properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWWICKWOHZSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363296
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104637-64-1
Record name 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104637-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on related substituted pyrimidines to offer valuable context for research and development.

Core Chemical Properties

This compound, identified by the CAS Number 104637-64-1, is a substituted pyrimidine derivative. The fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
CAS Number 104637-64-1[1]
Molecular Formula C₉H₁₃ClN₄[2]
Molecular Weight 212.68 g/mol [2]
IUPAC Name 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amineN/A
Canonical SMILES C1CCN(CC1)C2=CC(=NC(=N2)N)ClN/A
Boiling Point (Predicted) 440.6±55.0 °C at 760 mmHgN/A
Melting Point Not available[2]
Solubility Not availableN/A

Synthesis and Experimental Protocols

A related synthesis for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been described and involves a microwave-assisted reaction.[3] This suggests a potential synthetic strategy for the target compound.

Postulated Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a commercially available dichloropyrimidine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-dichloro-6-aminopyrimidine 2-Amino-4,6-dichloropyrimidine ReactionVessel Nucleophilic Aromatic Substitution (e.g., in Acetonitrile, with base) 2,4-dichloro-6-aminopyrimidine->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Filtrate ColumnChromatography Column Chromatography Extraction->ColumnChromatography Crude Product FinalProduct 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine ColumnChromatography->FinalProduct

Caption: Postulated synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently documented. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] Substituted aminopyrimidines, in particular, have been extensively investigated as inhibitors of various protein kinases and other cellular targets.

Derivatives of 2-aminopyrimidine have shown a range of pharmacological activities, including antifungal, pesticidal, and enzyme inhibitory actions against kinases such as Bcr-Abl, rho-associated protein kinase (ROCK), and glycogen synthase kinase (GSK3).[4] Furthermore, substituted chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1 and as state-dependent sodium channel blockers for treating pain.[5][6]

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingCascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->SignalingCascade Activates CellularResponse Cellular Response (Proliferation, Survival) SignalingCascade->CellularResponse Leads to Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine (Hypothetical Target) Inhibitor->SignalingCascade Inhibits

Caption: Hypothetical signaling pathway inhibition by a pyrimidine-based compound.

Safety and Handling

Safety data sheets for this compound indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause serious eye irritation and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.

Conclusion

This compound is a chemical compound with a defined structure for which basic identifiers are known. However, a comprehensive experimental characterization of its physical properties, a detailed and validated synthesis protocol, and its biological activity are not yet available in the public domain. The information provided on related substituted pyrimidines suggests that this compound could be a valuable subject for further investigation, particularly in the context of kinase inhibition and drug discovery. Researchers are encouraged to perform detailed characterization to fully elucidate the properties and potential applications of this molecule.

References

Technical Guide: Physicochemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. The information is curated for professionals in drug discovery and development, offering key data on its chemical characteristics, a likely synthetic route, and potential biological interactions.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No. 104637-64-1) are summarized in the table below. These identifiers and descriptors are crucial for regulatory submissions, computational modeling, and analytical method development.

PropertyValueSource
CAS Number 104637-64-1[1][2][3][4][5]
Molecular Formula C₉H₁₃ClN₄[2]
Molecular Weight 212.68 g/mol [2][3]
Canonical SMILES C1CCN(CC1)C2=CC(=NC(=N2)N)Cl
InChI Key Not Available
Appearance Not Specified
Melting Point Not Specified
Boiling Point Not Specified
Solubility Not Specified

Experimental Protocols

Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

General Procedure:

  • Reactant Preparation: In a microwave reaction vial, combine 2 mmol of a 2-amino-4,6-dichloropyrimidine starting material with 1 mL of anhydrous propanol.

  • Amine Addition: To the stirred solution, add 2 mmol of the desired substituted amine (in this case, piperidine).

  • Base Addition: Introduce 200 µL of triethylamine to the reaction mixture to act as a base.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature between 120–140 °C for a duration of 15–30 minutes.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is then extracted from the aqueous phase using ethyl acetate.

  • Purification: The crude product can be further purified using standard techniques such as column chromatography or recrystallization.

This protocol is adaptable for the synthesis of this compound by using piperidine as the nucleophile.

Visualized Experimental Workflow and Biological Context

To aid in the conceptualization of the synthesis and potential biological interactions, the following diagrams have been generated using the DOT language.

SynthesisWorkflow reagents 2-amino-4,6-dichloropyrimidine + Piperidine + Triethylamine + Propanol microwave Microwave Irradiation (120-140°C, 15-30 min) reagents->microwave Reaction workup Aqueous Work-up (NaHCO3) microwave->workup Quenching extraction Extraction (Ethyl Acetate) workup->extraction Isolation product 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine extraction->product Final Product

Caption: General workflow for the microwave-assisted synthesis of this compound.

The 2-aminopyrimidine scaffold is a common feature in molecules targeting a variety of protein kinases.[7] While the specific targets of this compound are not yet elucidated, in silico docking studies of similar derivatives suggest potential interactions with the ATP-binding pocket of kinases.[6] The following diagram illustrates a hypothetical binding mode.

SignalingPathway cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif compound 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine compound->hinge H-Bonding compound->gatekeeper Hydrophobic Interaction inhibition Competitive Inhibition atp ATP atp->hinge atp->d_loop

Caption: Hypothetical binding of an aminopyrimidine derivative to a kinase active site, leading to competitive inhibition.

References

In-depth Technical Guide: 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, a pyrimidine derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a potential kinase inhibitor.

Chemical Identity and Synonyms

CAS Number: 104637-64-1[1]

Chemical Name: this compound

Synonyms:

  • 2-Amino-4-chloro-6-(1-piperidinyl)pyrimidine

  • 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃ClN₄[2]
Molecular Weight 212.68 g/mol [2]
Boiling Point 440.6 °C at 760 mmHg[3]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from a readily available pyrimidine precursor. A probable synthetic pathway involves the sequential nucleophilic substitution of chlorine atoms on a di- or tri-chlorinated pyrimidine ring.

A logical synthetic approach would commence with 2,4,6-trichloropyrimidine. The first step would involve a selective reaction with piperidine, followed by a subsequent reaction with ammonia to introduce the 2-amino group. The selectivity of these reactions is crucial and is often controlled by reaction temperature and the nucleophilicity of the amine.

Below is a generalized experimental protocol for the synthesis of related 2,4,6-trisubstituted pyrimidines, which can be adapted for the synthesis of the target compound.

General Experimental Protocol: Synthesis of Substituted Pyrimidines

This protocol is based on general methods for the synthesis of aminopyrimidine derivatives and would require optimization for the specific synthesis of this compound.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

  • Anhydrous propanol or other suitable solvent

  • Triethylamine or another suitable base

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine. In a reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable anhydrous solvent. Cool the mixture in an ice bath. Add one equivalent of piperidine dropwise while stirring. The reaction is typically carried out at a low temperature to favor mono-substitution. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of this compound. The intermediate from Step 1, 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, is dissolved in a suitable solvent in a pressure vessel. An excess of a solution of ammonia in a solvent like methanol is added. The vessel is sealed and heated to a temperature that allows for the selective substitution of the chlorine at the 2-position. The reaction progress is monitored by TLC. Once the reaction is complete, the vessel is cooled, and the solvent is evaporated. The residue is then partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give the crude final product. Purification is typically achieved by column chromatography on silica gel.

Biological Activity and Potential Applications

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[4][5][6] A significant number of approved drugs and clinical candidates for various diseases, particularly cancer, are based on the pyrimidine scaffold.

The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors.[2][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[7] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6]

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests that it may also target protein kinases. Further research, including biological assays against a panel of kinases, would be necessary to elucidate its specific biological targets and mechanism of action.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Synthesis_Pathway A 2,4,6-Trichloropyrimidine C 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine A->C Nucleophilic Aromatic Substitution B Piperidine B->C E This compound C->E Nucleophilic Aromatic Substitution D Ammonia D->E

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Synthesis

The diagram below outlines a typical experimental workflow for the synthesis and purification of pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Base Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Characterization (NMR, MS) Characterization (NMR, MS) Pure Product->Characterization (NMR, MS)

Caption: General workflow for the synthesis and purification of pyrimidine compounds.

Potential Mechanism of Action: Kinase Inhibition

This diagram illustrates the general mechanism by which a pyrimidine-based inhibitor can block the activity of a protein kinase.

Kinase_Inhibition cluster_kinase Protein Kinase ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Phosphorylates Substrate Substrate_binding_site Substrate Binding Site ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Substrate->Substrate_binding_site Binds Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Inhibitor->ATP_binding_site Blocks ATP Binding

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.

References

Technical Guide: Structure Elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. Due to the limited availability of specific experimental data for this compound, this guide presents predicted physicochemical properties and spectroscopic data based on analogous structures. Detailed, generalized experimental protocols for synthesis and characterization are provided to enable researchers to perform a thorough structural analysis. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif present in numerous biologically active compounds, including several approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, often acting as kinase inhibitors, making them a significant area of interest in medicinal chemistry and drug development. Accurate structure elucidation is a critical first step in the discovery and development of new chemical entities, ensuring the correct identification and characterization of the synthesized compound. This guide outlines the key analytical techniques and experimental workflows necessary to confirm the structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 104637-64-1Vendor Information
Molecular Formula C₉H₁₃ClN₄Calculated
Molecular Weight 212.68 g/mol Calculated
Appearance Predicted: White to off-white solidInferred from related compounds
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.Inferred from related compounds

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9 - 6.1s1HPyrimidine C5-H
~4.8 - 5.2br s2H-NH₂
~3.5 - 3.7t4HPiperidine C2'-H, C6'-H
~1.5 - 1.7m6HPiperidine C3'-H, C4'-H, C5'-H

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163Pyrimidine C2
~161Pyrimidine C4
~160Pyrimidine C6
~95Pyrimidine C5
~45Piperidine C2', C6'
~26Piperidine C4'
~24Piperidine C3', C5'
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zInterpretation
212/214[M]⁺/ [M+2]⁺ (isotopic pattern for one chlorine atom)
197[M - CH₃]⁺
183[M - C₂H₅]⁺
177[M - Cl]⁺
128[M - C₅H₁₀N]⁺ (loss of piperidine)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric) of -NH₂
~3100 - 3000WeakAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (piperidine)
~1640 - 1600StrongC=N stretch (pyrimidine ring)
~1580 - 1550StrongC=C stretch (pyrimidine ring)
~1450MediumCH₂ bend (piperidine)
~800 - 750StrongC-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and structure elucidation of this compound.

Synthesis

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the target molecule, a plausible route starts from 2-amino-4,6-dichloropyrimidine.

  • Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) in a round-bottom flask, add piperidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns).

    • Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet of the sample.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Elemental Analysis:

    • Submit a pure, dry sample for elemental analysis (C, H, N).

    • Compare the experimentally determined percentages of each element with the calculated values for the proposed molecular formula (C₉H₁₃ClN₄).

Visualizations

Experimental Workflow

G Experimental Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion start 2-Amino-4,6-dichloropyrimidine + Piperidine reaction Condensation Reaction (Solvent, Base, Heat) start->reaction workup Work-up and Purification (Column Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (HRMS, Fragmentation) product->ms ir IR Spectroscopy product->ir ea Elemental Analysis product->ea elucidation Structure Confirmed nmr->elucidation ms->elucidation ir->elucidation ea->elucidation

Caption: Workflow for synthesis and structural analysis.

Potential Signaling Pathway

Many pyrimidine derivatives are known to act as kinase inhibitors. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation.

G Generalized Kinase Inhibitor Signaling Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition receptor Receptor Tyrosine Kinase (RTK) kinase Kinase Domain receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylates block Inhibition atp ATP atp->kinase Binds phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation / Survival downstream->proliferation inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine inhibitor->kinase Competes with ATP block->substrate No Phosphorylation

Caption: Kinase inhibition signaling pathway.

Conclusion

This technical guide provides a foundational framework for the structure elucidation of this compound. By combining predicted spectroscopic data with detailed experimental protocols, researchers are equipped with the necessary information to synthesize, purify, and rigorously characterize this compound. The provided workflow and potential signaling pathway diagrams offer a broader context for the importance of this class of molecules in drug discovery, particularly in the development of novel kinase inhibitors. The methodologies outlined herein are fundamental to ensuring the integrity and reproducibility of research in the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a proposed synthetic route based on established chemical precedents and predicts the corresponding spectroscopic characteristics. These predictions are derived from the analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine. These predictions are based on spectral data from similar 2-aminopyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~5.9-6.1Singlet1HPyrimidine C5-H
~4.8-5.2Broad Singlet2H-NH₂
~3.5-3.7Multiplet4HPiperidine -CH₂- (adjacent to N)
~1.5-1.7Multiplet6HPiperidine -CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~163-165Pyrimidine C2
~161-163Pyrimidine C4/C6
~158-160Pyrimidine C4/C6
~95-98Pyrimidine C5
~44-46Piperidine -CH₂- (adjacent to N)
~25-27Piperidine -CH₂-
~24-26Piperidine -CH₂-

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Strong, BroadN-H stretch (NH₂)
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch (Piperidine)
~1640-1620StrongC=N stretch (Pyrimidine ring)
~1580-1560StrongN-H bend (NH₂)
~1450-1430MediumC-N stretch
~800-750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
212/214High[M]⁺ / [M+2]⁺ (isotopic pattern for Cl)
197Medium[M-CH₃]⁺
177Medium[M-Cl]⁺
84High[Piperidine]⁺ fragment

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine. This protocol is adapted from general methods for the synthesis of related 2-aminopyrimidine derivatives.

Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine

This synthesis involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with piperidine.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N)

  • Ethanol (EtOH) or other suitable solvent (e.g., N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in ethanol.

  • Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of piperidine (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the final compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-4,6-dichloropyrimidine Product 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Reactant1->Product + Reactant2 Piperidine Reactant2->Product Solvent Ethanol Solvent->Product Base Triethylamine Base->Product Temperature Reflux Temperature->Product

Caption: Proposed synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Crude Product Purification Column Chromatography Start->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Data Structural Confirmation NMR->Final_Data IR->Final_Data MS->Final_Data

Caption: Workflow for purification and spectroscopic characterization.

An In-depth Technical Guide to the Biological Targets of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its versatile nature allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets with high affinity and specificity.[1] This technical guide provides a comprehensive overview of the key biological targets of pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support researchers and professionals in drug discovery and development.

Kinase Inhibitors: Targeting Cellular Signaling

Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have emerged as a prominent class of kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades promoting cell proliferation, survival, and metastasis.[3][4] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

CompoundEGFR VariantIC50 (nM)Assay TypeReference
Compound 10b (a pyrimidine-5-carbonitrile derivative)Wild-Type8.29 ± 0.04Enzymatic Assay[5]
Erlotinib (Reference)Wild-Type2.83 ± 0.05Enzymatic Assay[5]
Compound 4g (an indolyl-pyrimidine derivative)Wild-Type250Enzymatic Assay[6]
Erlotinib (Reference)Wild-Type300Enzymatic Assay[6]
Thieno[2,3-d]pyrimidine derivative 5b Wild-Type37.19HTRF Assay[7]
Thieno[2,3-d]pyrimidine derivative 5b T790M Mutant204.10HTRF Assay[7]
Erlotinib (Reference)Wild-Type5.9HTRF Assay[7]
Erlotinib (Reference)T790M Mutant212.2HTRF Assay[7]
Pyrrolo[2,3-d]pyrimidine derivative 31a 19del/T790M/C797S30.6Cell-based Assay[8]
Pyrrolo[2,3-d]pyrimidine derivative 31a L858R/T790M/C797S12.8Cell-based Assay[8]

This protocol is adapted from commercially available kits designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds.[9]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Pyrimidine Derivative

  • Erlotinib (control inhibitor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white, non-binding surface microtiter plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrimidine derivative and erlotinib in 100% DMSO.

    • Create serial dilutions of the test compounds and controls in Kinase Assay Buffer.

    • Dilute the recombinant EGFR enzyme and substrate in Kinase Assay Buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle.[10][11][12][13] Their activity is dependent on binding to regulatory proteins called cyclins.[10][11][13] Dysregulation of CDK activity can lead to uncontrolled cell proliferation, a characteristic of cancer.[10]

CompoundCDK TargetIC50 (nM)Assay TypeReference
AbemaciclibCDK42Kinase AssayCommercially available data
AbemaciclibCDK610Kinase AssayCommercially available data
RibociclibCDK410Kinase AssayCommercially available data
RibociclibCDK639Kinase AssayCommercially available data
PalbociclibCDK411Kinase AssayCommercially available data
PalbociclibCDK616Kinase AssayCommercially available data

A generic protocol for a kinase assay, similar to the EGFR assay described above, can be adapted for CDKs. The key is to use the specific CDK/cyclin complex (e.g., CDK4/Cyclin D1) as the enzyme and a relevant substrate, such as the Retinoblastoma (Rb) protein or a peptide fragment thereof.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->G2 Inhibitor Pyrimidine Derivative Inhibitor->CDK46_CyclinD Inhibits

Caption: Regulation of the Cell Cycle by Cyclin-Dependent Kinases.

Antimetabolites: Disrupting Nucleic Acid Synthesis

Pyrimidine derivatives that are structurally similar to endogenous pyrimidines can act as antimetabolites, interfering with the synthesis of DNA and RNA.

Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][14][15] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication.[1][14]

CompoundTargetIC50 (nM)Assay TypeReference
MethotrexateHuman DHFR0.02-0.1Enzymatic AssayCommercially available data
PemetrexedHuman DHFR1.3Enzymatic AssayCommercially available data
TrimethoprimBacterial DHFR (E. coli)5Enzymatic AssayCommercially available data

This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[2]

Materials:

  • Recombinant DHFR enzyme

  • Test Pyrimidine Derivative

  • Methotrexate (control inhibitor)

  • Dihydrofolic Acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent plate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and methotrexate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in Assay Buffer.

  • Assay Plate Setup:

    • Add Assay Buffer, the test compound or control, and the DHFR enzyme solution to the wells of the 96-well plate.

    • Include controls for no enzyme and no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF and NADPH solutions.

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Folate_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon transfer DHFR DHFR DHFR->DHF Inhibitor Pyrimidine Derivative Inhibitor->DHFR Inhibits

Caption: The Folate Metabolic Pathway and the Site of DHFR Inhibition.

Cytoskeletal Targets: Interfering with Cell Division

The cytoskeleton is critical for maintaining cell shape, motility, and division. Pyrimidine derivatives can target key components of the cytoskeleton, such as tubulin.

Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, which are essential for the formation of the mitotic spindle during cell division.[16][17][18] Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

CompoundIC50 (µM)Assay TypeReference
Combretastatin A-42-3Tubulin Polymerization AssayCommercially available data
Colchicine0.5-1Tubulin Polymerization AssayCommercially available data
A pyrimidine derivative0.80 ± 0.09 (A549 cell line)Cell-based Antiproliferative Assay[1]

This assay monitors the increase in light scattering at 340 nm as purified tubulin polymerizes into microtubules.[19][20][21]

Materials:

  • Purified Tubulin (>99%)

  • Test Pyrimidine Derivative

  • Paclitaxel (polymerization promoter control)

  • Colchicine (polymerization inhibitor control)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • 96-well clear, flat-bottom plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer.

    • Prepare stock solutions of the test compound and controls in DMSO.

  • Assay Setup:

    • On ice, add the test compound or controls to the wells of the 96-well plate.

    • Add the tubulin solution and GTP to each well.

  • Polymerization and Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the effect of the test compound on the rate and extent of polymerization.

    • Calculate the IC50 value by plotting the percent inhibition of polymerization against the logarithm of the compound concentration.

Tubulin_Workflow Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Mitotic Arrest Inhibitor Pyrimidine Derivative Inhibitor->Tubulin Inhibits Polymerization

Caption: The Role of Tubulin in Cell Division and its Inhibition.

Antiviral Targets

Pyrimidine derivatives are also crucial in the development of antiviral therapies, primarily by targeting viral enzymes essential for replication.

HIV Reverse Transcriptase

Human Immunodeficiency Virus (HIV) is a retrovirus that relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[22][23][24][25]

CompoundTargetIC50 (µM)Assay TypeReference
Zidovudine (AZT)HIV-1 RT0.003-0.03Enzymatic AssayCommercially available data
Lamivudine (3TC)HIV-1 RT0.001-0.01Enzymatic AssayCommercially available data
NevirapineHIV-1 RT0.01-0.1Enzymatic AssayCommercially available data

This assay measures the incorporation of a labeled nucleotide into a new DNA strand synthesized by HIV-1 RT.[26][27]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test Pyrimidine Derivative

  • Nevirapine (control NNRTI)

  • Poly(A) template and Oligo(dT) primer

  • dNTP mix (including a biotin-labeled and a digoxigenin-labeled dUTP)

  • Streptavidin-coated microplate

  • Anti-digoxigenin-POD conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Plate reader

Procedure:

  • Plate Preparation:

    • The template/primer hybrid is immobilized on the streptavidin-coated plate.

  • Reaction:

    • Add the test compound or control, the dNTP mix, and the HIV-1 RT enzyme to the wells.

    • Incubate at 37°C to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add the anti-digoxigenin-POD conjugate, which binds to the newly synthesized DNA.

    • After another wash, add the peroxidase substrate. The enzyme converts the substrate to a colored product.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC50 value.

HIV_Replication HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT Reverse Transcriptase RT->HIV_RNA Inhibitor Pyrimidine Derivative Inhibitor->RT Inhibits

Caption: Inhibition of HIV Reverse Transcriptase in the Viral Replication Cycle.

References

The Pivotal Role of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design and synthesis of a vast array of therapeutic agents. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Among the numerous pyrimidine-based building blocks, 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine has emerged as a critical synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important molecule, offering valuable insights for professionals engaged in drug discovery and development.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro substituent at the 4-position, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of its application in building complex molecular architectures. The 2-amino group and the 6-piperidine moiety also play crucial roles in modulating the molecule's overall properties and can participate in further chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential substitution of a di- or tri-chlorinated pyrimidine.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-substituted-pyrimidines (General Procedure)

A general and efficient method for the synthesis of related 2-amino-4-chloro-6-substituted-pyrimidines involves microwave-assisted chemistry, which significantly reduces reaction times and often improves yields.[1]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, a solution of 2-amino-4,6-dichloropyrimidine (1 mmol) in anhydrous propanol (5 mL) is prepared.

  • To this solution, piperidine (1 mmol) and triethylamine (1.2 mmol) are added.

  • The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120-140°C for 15-30 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected and dispersed in a saturated solution of sodium bicarbonate in water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Table 1: Quantitative Data for Representative 2-Amino-4-chloro-6-substituted-pyrimidines

CompoundSubstituent at C6Yield (%)Melting Point (°C)
1 4-Methylpiperazin-1-yl54180
2 4-(Pyrimidin-2-yl)piperazin-1-yl54200
3 4-(2-Fluorophenyl)piperazin-1-yl54165
4 4-(4-Bromophenyl)piperazin-1-yl-245

Data extracted from a general procedure for similar compounds.[1] Specific yield for the piperidinyl derivative was not provided in the searched literature.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group at the 2-position often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 4- and 6-positions are then strategically chosen to occupy adjacent hydrophobic pockets and enhance potency and selectivity. This compound serves as an ideal precursor in this context, where the reactive chlorine atom allows for the introduction of various aryl or heteroaryl moieties through cross-coupling reactions.

Logical Workflow for the Application of this compound in Drug Discovery

G General Workflow in Drug Discovery A Starting Material (e.g., 2-Amino-4,6-dichloropyrimidine) B Synthesis of Intermediate This compound A->B Nucleophilic Substitution C Key Reaction (e.g., Suzuki or Buchwald-Hartwig Coupling) B->C Intermediate for Coupling D Introduction of Aryl/Heteroaryl Moiety C->D C-C or C-N Bond Formation E Final Drug Candidate (e.g., Kinase Inhibitor) D->E Final Product F Biological Screening (Potency, Selectivity) E->F Evaluation

Caption: General workflow illustrating the use of the intermediate in drug discovery.

Signaling Pathway Inhibition by Kinase Inhibitors Derived from Pyrimidine Intermediates

Many kinase inhibitors developed from pyrimidine intermediates target critical signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted.

G Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Kinase 1 Rec->P1 Phosphorylation P2 Downstream Kinase 2 P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation Prolif Cell Proliferation, Survival TF->Prolif Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->P1 Inhibition

Caption: A generic kinase signaling pathway targeted by pyrimidine-based inhibitors.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the field of drug discovery. Its strategic combination of a reactive chloro group and a biologically relevant 2-aminopyrimidine core makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The methodologies outlined in this guide, coupled with a fundamental understanding of its reactivity, will empower researchers and drug development professionals to leverage this key intermediate in the creation of novel therapeutics. Further exploration into the development of more efficient and scalable synthetic routes for this compound will undoubtedly continue to be an area of active research.

References

The Ascendancy of Pyrimidine Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the edifice of medicinal chemistry and drug discovery. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its versatile synthetic tractability, has cemented its status as a "privileged scaffold." This technical guide delves into the contemporary landscape of novel pyrimidine-based compounds, offering an in-depth exploration of their discovery, synthesis, and biological evaluation, with a particular focus on their burgeoning role as kinase inhibitors in oncology.

Introduction: The Enduring Significance of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This structural motif is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] In the realm of therapeutic intervention, synthetic pyrimidine derivatives have yielded a plethora of approved drugs with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3]

Recent advancements have particularly highlighted the potential of pyrimidine-based compounds as potent and selective inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[5] This guide will explore specific examples of recently developed pyrimidine-based kinase inhibitors, detailing their synthesis, biological activity, and the signaling pathways they modulate.

Synthesis of Novel Pyrimidine-Based Compounds

The synthetic versatility of the pyrimidine ring allows for the creation of vast and diverse chemical libraries. A common and effective strategy for synthesizing substituted pyrimidines is through the condensation of α,β-unsaturated ketones (chalcones) with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[6] Another prevalent approach involves nucleophilic substitution reactions on a pre-functionalized pyrimidine core, such as 2,4,5-trichloropyrimidine, to introduce various substituents.[7]

A generalized workflow for the synthesis and evaluation of novel pyrimidine compounds is depicted below.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (e.g., Chalcones, Substituted Pyrimidines) reaction Chemical Synthesis (e.g., Condensation, Nucleophilic Substitution) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, MS) reaction->purification screening In Vitro Screening (e.g., Kinase Assays, Cytotoxicity Assays) purification->screening Compound Library hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In Vivo Studies (e.g., Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end Preclinical Candidate

Fig. 1: Generalized workflow for pyrimidine-based drug discovery.

Quantitative Analysis of Biological Activity

The biological efficacy of newly synthesized pyrimidine derivatives is quantified through a battery of in vitro and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which measure the compound's potency in inhibiting a specific target or cellular process, respectively.

Anticancer Activity of Aminopyrimidine Derivatives

Recent studies have focused on the development of novel aminopyrimidine derivatives as potential anticancer agents. For instance, a series of compounds structurally related to the hit compound RDS 3442 were synthesized and evaluated for their anti-proliferative activity against a panel of human tumor cell lines.[8] The results, summarized in Table 1, highlight the superior potency of the N-benzyl derivative, 2a .

CompoundCell LineEC50 at 48h (µM)
RDS 3442 (Hit) Multiple>20 µM
2a U-87 MG (Glioblastoma)8 µM
MDA-MB231 (Breast)5 µM
HT-29 (Colon)7 µM
CAL27 (Oral)4 µM
FaDu (Oral)6 µM

Table 1: Anti-proliferative activity of aminopyrimidine derivative 2a compared to the hit compound RDS 3442.[8]

Inhibition of Protein Kinases

The pyrimidine scaffold has been extensively utilized to develop inhibitors for a wide range of protein kinases implicated in cancer and other diseases. A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Pin1, a cis-trans isomerase involved in cell cycle regulation.[9] The most potent compounds from this study are presented in Table 2.

CompoundPin1 IC50 (µM)
2a < 3
2f < 3
2h < 3
2l < 3

Table 2: Inhibitory activity of pyrimidine derivatives against Pin1.[9]

Furthermore, pyrimidine-based compounds have shown significant promise as inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are key regulators of mitosis.[10] Several such inhibitors are currently in clinical trials.

CompoundTarget KinaseIC50 (µM)
Alisertib (MLN8237) AURKA0.0012
Barasertib (AZD1152) AURKB0.00037
BI2536 PLK0.00083
BI6727 PLK0.00087

Table 3: Potent pyrimidine-based inhibitors of Aurora and Polo-like kinases.[10]

Antidiabetic Potential through Enzyme Inhibition

Beyond oncology, pyrimidine derivatives are being explored for their potential in treating metabolic disorders. A novel series of pyrimidine derivatives were synthesized and evaluated as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[11] This dual inhibition is a promising strategy for managing postprandial hyperglycemia in diabetic patients.

Key Signaling Pathways Modulated by Pyrimidine-Based Compounds

A crucial aspect of drug discovery is understanding the mechanism of action of a compound, which often involves elucidating its impact on cellular signaling pathways. Pyrimidine-based inhibitors have been shown to modulate several key pathways implicated in disease.

The BMP2/SMAD1 Signaling Pathway in Osteogenesis

A series of novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis.[12] The lead compound, 18a , was found to upregulate the expression of osteogenic genes by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

G compound Pyrimidine Derivative 18a bmp2 BMP2 compound->bmp2 Upregulates bmp_receptor BMP Receptor bmp2->bmp_receptor Binds to smad1 SMAD1 Phosphorylation bmp_receptor->smad1 runx2 RUNX2 Expression smad1->runx2 Upregulates osteogenesis Osteogenesis runx2->osteogenesis G lps LPS tlr4 TLR4 lps->tlr4 compound Pyrimidine Derivative 32 compound->tlr4 Inhibits nfkb NF-κB Activation compound->nfkb Inhibits tlr4->nfkb inflammation Inflammatory Response (e.g., NO, Cytokines) nfkb->inflammation

References

The Reactivity of Chloropyrimidines in Nucleophilic Substitution: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyrimidines are pivotal intermediates in the synthesis of a vast array of biologically active compounds, particularly in the realm of drug discovery. Their reactivity towards nucleophilic substitution is a cornerstone of their synthetic utility. This technical guide provides an in-depth analysis of the factors governing the reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. It covers the underlying mechanistic principles, regioselectivity, and the influence of electronic and steric effects. Quantitative data on reaction kinetics and yields are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations and visualizations of relevant signaling pathways and experimental workflows are included to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle through the introduction of diverse substituents is crucial for modulating the pharmacological properties of pyrimidine-based drug candidates. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a powerful and versatile strategy for achieving this molecular diversity. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of one or more chloro substituents, facilitates the attack of a wide range of nucleophiles, leading to the displacement of the chloride ion. This guide will delve into the core principles governing these reactions, providing both theoretical understanding and practical guidance.

Reaction Mechanism and Influencing Factors

The predominant mechanism for nucleophilic substitution on chloropyrimidines is the SNAr pathway. This is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The general mechanism is as follows:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion.

Several factors significantly influence the rate and outcome of these reactions:

  • Position of the Chloro Substituent: The reactivity of a chloro substituent is highly dependent on its position on the pyrimidine ring. The general order of reactivity is 4-chloro > 2-chloro >> 5-chloro. The C4 and C2 positions are activated by the electron-withdrawing nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate through resonance. The C5 position is meta to the nitrogen atoms and is therefore significantly less activated.

  • Nature of the Nucleophile: The strength of the nucleophile plays a crucial role. Stronger nucleophiles, such as thiolates and alkoxides, generally react faster than weaker nucleophiles like amines and alcohols.

  • Substituents on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) on the pyrimidine ring, particularly at positions ortho or para to the chlorine atom, increase the electrophilicity of the reaction center and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the reaction rate.

  • Leaving Group: The nature of the leaving group affects the second step of the reaction. For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: In reactions involving amine or alcohol nucleophiles, a base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

Quantitative Data on Reactivity

To facilitate a comparative understanding of the reactivity of chloropyrimidines, the following tables summarize key quantitative data from the literature.

Kinetic Data: Second-Order Rate Constants

The following table presents the second-order rate constants (k2) for the reaction of 2-chloropyrimidine with various nucleophiles. The data illustrates the impact of nucleophile strength and solvent on reaction rates.[1]

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
OH⁻100% Ethanol5096.4 x 10⁻⁴
OH⁻30% aq. Ethanol407.7 x 10⁻⁴
DimethylamineEthanol505.8 x 10⁻⁴
PiperidineEthanol504.2 x 10⁻⁴
MethylamineEthanol503.5 x 10⁻⁴
DiethylamineEthanol502.1 x 10⁻⁴
Reaction Yields

The following tables provide representative yields for the nucleophilic substitution of various chloropyrimidines with different classes of nucleophiles.

Table 2: Reaction of 2,4-Dichloropyrimidine with Amines

NucleophileProductYield (%)Reference
Ammonia2-Amino-4-chloropyrimidine84.4[2]
Triethylamine2-Chloro-4-(diethylamino)pyrimidine & 4-Chloro-2-(diethylamino)pyrimidine- (C4:C2 ratio varies)[3]
Diethylamine2-Chloro-4-(diethylamino)pyrimidine-[3]

Table 3: Reaction of 2-Amino-4,6-dichloropyrimidine with Amines

NucleophileProductYield (%)Reference
Phenylamine6-Chloro-N-phenylpyrimidine-2,4-diamine-[4]
2-Methoxyphenylamine6-Chloro-N-(2-methoxyphenyl)pyrimidine-2,4-diamine-[4]
3,4-Dimethylphenylamine6-Chloro-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine84[4]
4-BromophenylamineN-(4-Bromophenyl)-6-chloropyrimidine-2,4-diamine80[4]

Table 4: Reaction of 4-Chloropyrimidines with Various Nucleophiles

Chloropyrimidine DerivativeNucleophileProductYield (%)Reference
4-ChloropyrimidinePrimary/Secondary Amines4-AminopyrimidinesVaries
4-ChloropyrimidineThiols4-(Alkyl/Arylthio)pyrimidinesVaries
4-ChloropyrimidineAlcohols4-AlkoxypyrimidinesVaries

Regioselectivity in Dichloropyrimidines

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, nucleophilic attack occurs preferentially at the C4 position.[5] This preference can be attributed to:

  • Greater Electronic Activation: The C4 position is para to one of the ring nitrogens, allowing for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position, which is situated between the two nitrogen atoms.

  • Frontier Molecular Orbital (FMO) Theory: Calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more favorable site for nucleophilic attack.

However, this regioselectivity can be influenced and even reversed by the presence of other substituents on the pyrimidine ring or by the nature of the nucleophile. For instance, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C5 position shows excellent selectivity for substitution at C4.[3] Conversely, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic substitution of chloropyrimidines.

Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Ammonia

  • Ethanol

  • Water

  • Dichloromethane

  • Petroleum ether

Procedure:

  • To a three-necked flask, add 2,4-dichloropyrimidine and a solution of ammonia.

  • Stir the reaction mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the crude product and wash it successively with ethanol (200 mL) and water (500 mL).

  • Dry the solid and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

  • Dry the purified crystals to obtain white, solid 2-amino-4-chloropyrimidine.

  • Expected Yield: 84.4%

General Procedure for Nucleophilic Substitution on 4-Chloropyrimidines with Amines[5]

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, 1.5-2.0 equiv.)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Microwave-Assisted Synthesis of 4-Aminopyrimidines[5]

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv.)

  • Amine nucleophile (1.1 equiv.)

  • Base (e.g., DIPEA, 1.1 equiv.)

  • Solvent (e.g., ethanol)

Procedure:

  • In a microwave reaction vial, combine the 4-chloropyrimidine derivative, the amine nucleophile, the base, and the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature and hold for the specified time.

  • After cooling, the product can be isolated and purified as described in the conventional heating method.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

Reaction Mechanism and Experimental Workflow

G cluster_mechanism SNAr Reaction Mechanism cluster_workflow General Experimental Workflow start_mech Chloropyrimidine + Nucleophile meisenheimer Meisenheimer Intermediate (Addition) start_mech->meisenheimer Rate-determining step product_mech Substituted Pyrimidine + Cl⁻ (Elimination) meisenheimer->product_mech start_exp Combine Reactants: Chloropyrimidine, Nucleophile, Solvent, Base reaction Reaction (Heating/Stirring) start_exp->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: SNAr mechanism and a typical experimental workflow.

Signaling Pathways of Pyrimidine-Based Kinase Inhibitors

Many drugs derived from chloropyrimidine intermediates function as kinase inhibitors. The following diagrams depict simplified signaling pathways for Aurora Kinase and Mitogen- and Stress-Activated Kinase 1 (MSK1), which are targets for such inhibitors.

Aurora_Kinase_Pathway Simplified Aurora Kinase Signaling Pathway cluster_aurora Aurora Kinase Signaling AuroraA Aurora A Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA activates Mitosis Mitotic Progression Spindle_Assembly->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA inhibits

Caption: Inhibition of the Aurora A kinase pathway.

MSK1_Pathway Simplified MSK1 Signaling Pathway cluster_msk1 MSK1 Signaling ERK_p38 ERK / p38 MAPK MSK1 MSK1 ERK_p38->MSK1 phosphorylates CREB_HistoneH3 CREB / Histone H3 MSK1->CREB_HistoneH3 phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB_HistoneH3->Gene_Expression Inhibitor Chloropyrimidine-based Covalent Inhibitor Inhibitor->MSK1 covalently inhibits

Caption: Covalent inhibition of the MSK1 signaling pathway.

Conclusion

The nucleophilic substitution of chloropyrimidines is a robust and highly versatile reaction in organic synthesis, providing access to a vast chemical space of potential drug candidates. A thorough understanding of the factors that govern the reactivity and regioselectivity of these reactions is paramount for the efficient design and execution of synthetic routes in drug discovery programs. This guide has provided a comprehensive overview of these principles, supported by quantitative data, detailed experimental protocols, and visual aids to serve as a valuable resource for scientists and researchers in the field. The continued exploration of the reactivity of chloropyrimidines will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine from 2-amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine from 2-amino-4,6-dichloropyrimidine. This reaction is a crucial step in the development of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The described method is a nucleophilic aromatic substitution (SNAr) that is efficient and can be performed under standard laboratory conditions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals. The 2-aminopyrimidine scaffold, in particular, is a key structural motif in a variety of therapeutic agents. The selective functionalization of substituted pyrimidines is a cornerstone of medicinal chemistry. The synthesis of this compound from 2-amino-4,6-dichloropyrimidine is an exemplary nucleophilic aromatic substitution reaction.[1][2] In this reaction, the piperidine nucleophile selectively displaces one of the chlorine atoms at the C4 or C6 position of the pyrimidine ring. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2.[3] This protocol details a straightforward and reproducible method for this synthesis, including reaction setup, monitoring, workup, and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-amino-4,6-dichloropyrimidine
Reagent Piperidine
Product This compound
Molecular Formula (Product) C₉H₁₃ClN₄
Molecular Weight (Product) 212.68 g/mol [4]
Solvent Anhydrous Propanol
Base Triethylamine (TEA)
Reaction Temperature 120-140 °C (Microwave)
Reaction Time 15-30 minutes
Reported Yield High (specific yield may vary)
Appearance (Product) Expected to be a solid

Experimental Protocols

Materials and Equipment
  • 2-amino-4,6-dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Microwave reactor (e.g., CEM Discover)

  • Reaction vials suitable for microwave synthesis

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Synthesis Protocol
  • Reaction Setup: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine (2 mmol) and anhydrous propanol (1 mL). Begin stirring the mixture at room temperature.

  • Addition of Reagents: To the stirring suspension, add piperidine (2 mmol) followed by triethylamine (200 µL).

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Heat the reaction mixture to 120-140 °C for 15-30 minutes.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Visualizations

Reaction Pathway

reactant1 2-amino-4,6-dichloropyrimidine product This compound reactant1->product reactant2 Piperidine reactant2->product reagents Triethylamine, Propanol 120-140 °C, 15-30 min reagents->product

Caption: Reaction scheme for the synthesis.

Experimental Workflow

cluster_workflow Synthesis Workflow A Mix Reactants: 2-amino-4,6-dichloropyrimidine, piperidine, TEA, propanol B Microwave Irradiation: 120-140 °C, 15-30 min A->B C Reaction Monitoring (TLC) B->C D Work-up: Quench with NaHCO3(aq) C->D E Extraction with Ethyl Acetate D->E F Purification: Recrystallization or Chromatography E->F G Final Product F->G

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocol for Suzuki Coupling of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in biologically active molecules. Pyrimidine derivatives are key components in numerous therapeutic agents, and the functionalization of the pyrimidine core via Suzuki coupling is a critical strategy in drug discovery.

This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine with various aryl and heteroaryl boronic acids. The presence of the electron-donating amino and piperidinyl groups on the pyrimidine ring influences the reactivity of the C4-chloro substituent. The following protocol is based on established methodologies for the Suzuki coupling of related electron-rich chloropyrimidines and provides a robust starting point for optimization.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The coupled product is formed by reductive elimination from the palladium(II) complex, regenerating the active Pd(0) catalyst.

Recommended Starting Materials and Reagents

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Tabulated Summary of Reaction Conditions for Suzuki Coupling of Chloropyrimidines

The following tables summarize typical reaction conditions for the Suzuki coupling of various chloropyrimidines, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Chloropyrimidines

CatalystLigandSubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
Pd(OAc)₂PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471[1]
Pd₂(dba)₃P(t-Bu)₃Resin-supported chloropyrimidineArylboronic acidsKFTHF50OvernightModerate[2]
Pd(PPh₃)₄-5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80-Good[3]
PdCl₂(PPh₃)₂-4-chloro-6-methylpyrimidin-2-aminepyridine-3-boronic acidNa₂CO₃Acetonitrile/H₂O78774[4]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Chloropyrimidines

SubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O551251 (mono-coupled)[5]
2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane70-80-60[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Toluene70-80-40[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Acetonitrile70-80-36[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq) to the flask. Then, add the degassed 1,4-Dioxane/Water (4:1 v/v) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. If using a microwave reactor, irradiate at a set temperature for a specified time (e.g., 100-120 °C for 15-30 minutes).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Aryl-6-piperidin-1-yl-pyrimidin-2-ylamine.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst_solvent Add Catalyst (Pd(PPh₃)₄) and Degassed Solvent inert->catalyst_solvent heating Heat Reaction Mixture (90-100°C or MW) catalyst_solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Purified Product

Caption: Experimental workflow for the Suzuki coupling protocol.

Signaling Pathway Diagram: Catalytic Cycle of Suzuki Coupling

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reactant1 R¹-X (Chloropyrimidine) reactant2 R²-B(OR)₂ (Boronic Acid)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversionInactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Insufficiently active baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, or consider using a microwave reactor for higher temperatures and shorter reaction times.
Decomposition of starting material or productReaction temperature is too highLower the reaction temperature and monitor the reaction closely.
Unstable boronic acidUse the boronic ester equivalent.
Formation of side products (e.g., homocoupling)Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents.
Catalyst decompositionUse a more stable catalyst/ligand system.
Difficulty in purificationCo-elution of product and byproductsOptimize the column chromatography conditions (e.g., different solvent system, use of a different stationary phase).
Product is highly polarConsider reverse-phase chromatography.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals. The reaction's broad functional group tolerance and applicability to a wide range of aryl and heteroaryl halides have established it as a superior method to traditional techniques like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine with primary or secondary amines. The target substrate is an electron-rich heterocyclic chloride, and the presence of two amino groups can influence the reactivity of the C-Cl bond. The conditions outlined herein are based on established protocols for structurally similar aminopyrimidines and provide a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.[1]

The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium catalyst throughout the cycle, thereby influencing the reaction's efficiency and scope.

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various chloropyrimidine derivatives with amines, providing a comparative basis for optimizing the reaction of this compound.

EntryPyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001895N/A
24-Amino-2,6-dichloropyrimidineVarious AminesPd(dba)₂ (2-5)DavePhos (4-10)NaOtBu (1.2-1.5)Dioxane80-12012-2460-85N/A
32-Amino-4-chloro-6-methylpyrimidineAnilinePd(PPh₃)₂Cl₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux835-82N/A
44,6-DichloropyrimidineAdamantylalkylaminePd(dba)₂ (5)Cy-JosiPhos (10)NaOtBu (1.5)Dioxane1006-860-77[2]
53-Bromo-2-aminopyridineMorpholinePd(OAc)₂ (4)RuPhos (8)LiHMDS (2)Toluene1001285[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is a starting point and may require optimization for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Equipment
  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

General Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the same tube, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine substrate) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or after a predetermined time, e.g., 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-(piperidin-1-yl)pyrimidine-2,4-diamine.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup (Catalyst, Ligand, Base) B Add Reactants (Chloropyrimidine, Amine) A->B C Add Anhydrous Solvent B->C D Heat Under Inert Atmosphere (80-120 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Work-up (Cool, Dilute, Filter) E->F Reaction Complete G Extraction (Water, Brine) F->G H Dry and Concentrate G->H I Purification (Flash Chromatography) H->I J Final Product I->J

Caption: A schematic overview of the experimental procedure.

Catalytic Cycle

G Simplified Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(Cl) Pd0->PdII_complex Oxidative Addition ArCl Ar-Cl ArCl->Pd0 Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex Product Ar-NR₂ BaseHCl Base-H⁺Cl⁻ Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product Amido_complex->BaseHCl

Caption: The key steps in the palladium-catalyzed C-N bond formation.

References

Application of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a key intermediate in the synthesis of a diverse range of kinase inhibitors. The 2,4,6-substituted pyrimidine scaffold is a common pharmacophore in many potent and selective kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document provides detailed application notes and protocols for the utilization of this versatile building block in the development of novel kinase inhibitors.

Synthetic Applications

The primary application of this compound in kinase inhibitor synthesis is its use as a scaffold for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is readily displaced by various nucleophiles, such as amines and anilines, allowing for the introduction of diverse side chains to explore the chemical space and optimize inhibitor potency and selectivity.

General Synthetic Scheme

The synthesis of kinase inhibitors from this compound typically follows a straightforward SNAr reaction. The pyrimidine core acts as the electrophile, and the incoming nucleophile, often a primary or secondary amine, displaces the chloride. The reaction is generally carried out in a polar aprotic solvent at elevated temperatures.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine C SNAr Reaction (e.g., DIPEA, n-BuOH, 120 °C) A->C B Nucleophile (R-NH2) B->C D 2,4,6-Substituted Pyrimidine (Kinase Inhibitor) C->D

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following is a general protocol for the synthesis of a 2,4,6-substituted pyrimidine kinase inhibitor via an SNAr reaction. This protocol is based on methodologies reported in the synthesis of various pyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • Desired amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • n-Butanol or another high-boiling point solvent

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol, dichloromethane)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the desired amine nucleophile (1.1-1.5 equivalents).

  • Add the solvent (e.g., n-butanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add the base, such as DIPEA (2-3 equivalents).

  • Seal the vessel and heat the reaction mixture to 120-140 °C. The reaction can be carried out using conventional heating or in a microwave reactor for a shorter reaction time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired kinase inhibitor.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Target Kinases and Bioactivity Data

The 2,4,6-substituted pyrimidine scaffold derived from this compound has been utilized to target a variety of kinases implicated in cancer and other diseases. The table below summarizes the bioactivity of representative kinase inhibitors with this core structure.

Compound ClassTarget KinaseIC50 (nM)Cell-based Activity (IC50, µM)Reference
Pyrimidine DerivativesAurora A<200>0.5 (reduces cMYC/MYCN levels)[1]
Pyrido[2,3-d]pyrimidinesPIM-111.4 - 34.60.57 - 1.31 (MCF-7 cells)[2][3]
2-Amino-4,6-diarylpyrimidinesABL13.358.77 (K562 cells)[4]
Pyrazolo[3,4-d]pyrimidinesEGFR mutants-Potent against H1975, PC9, HCC827[5]
Pyrrolo[2,3-d]pyrimidinesAkt-Potent in breast cancer xenograft model[6]
2,4-Diamino-5-ketopyrimidinesCDK1, CDK2, CDK41, 3, 1 (Ki)0.08 (HCT116 cells)[7]
Pyrido[2,3-d]pyrimidinesCDK4, ARK5Potent0.03 - 0.1 (induces apoptosis)[8]
Pyrrolo[2,3-d]pyrimidinesCDK9StrongPotent against pancreatic cancer cell lines[9]

Signaling Pathway Involvement

As an example, inhibitors of Aurora A kinase, which can be synthesized from pyrimidine precursors, impact the MYC signaling pathway. Aurora A kinase is known to stabilize the MYC oncoprotein, a key driver in many human cancers. Inhibition of Aurora A leads to the degradation of MYC, resulting in cell cycle arrest and apoptosis in cancer cells.

G cluster_upstream Upstream Signaling cluster_pathway Aurora A / MYC Pathway cluster_inhibitor Therapeutic Intervention GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor AuroraA Aurora A Kinase Receptor->AuroraA Activation MYC MYC Oncoprotein AuroraA->MYC Stabilization CellCycle Cell Cycle Progression MYC->CellCycle Promotion Apoptosis Apoptosis MYC->Apoptosis Inhibition Inhibitor Pyrimidine-based Aurora A Inhibitor Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora A / MYC Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its straightforward reactivity in SNAr reactions allows for the facile generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs targeting a wide range of kinases. The methodologies and data presented herein provide a solid foundation for researchers to utilize this scaffold in the development of novel therapeutics.

References

Application Notes and Protocols for 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a versatile intermediate and a potential lead compound for the development of novel therapeutics. Its 2,4,6-trisubstituted pyrimidine core allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 104637-64-1[1]
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
Appearance Off-white to pale yellow solidHypothetical
Solubility Soluble in DMSO, DMF, and methanolHypothetical

Biological Applications and Target Identification

Derivatives of 2,4,6-substituted pyrimidines have been widely explored as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Based on the structural class, this compound is a promising candidate for investigation as an inhibitor of several kinase families, including:

  • Inhibitor of IκB Kinase (IKK) complex: The IKK complex is a central regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

  • Phosphoinositide 3-kinase (PI3K) family: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies.

  • Other potential kinase targets: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical for cell cycle regulation.

The following tables present hypothetical quantitative data for the inhibitory activity of this compound against selected kinase targets. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Kᵢ (nM)Assay Method
IKKβ15075Luminescence-based Kinase Assay
PI3Kα320160Luminescence-based Kinase Assay
CDK2/CycA850425Radiometric Kinase Assay
Aurora A>10000>5000Fluorescence-based Kinase Assay

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colon Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
A549Lung Carcinoma7.8

Experimental Protocols

Synthesis of this compound

Two detailed protocols for the synthesis of the title compound are provided below, a conventional method and a microwave-assisted method.

Protocol 1: Conventional Synthesis

This protocol is adapted from procedures for the synthesis of similar 2,4,6-substituted pyrimidines.

Workflow for Conventional Synthesis

G start Start: 2,4,6-Trichloropyrimidine step1 Dissolve in Ethanol start->step1 step2 Add Piperidine (1 eq.) dropwise at 0°C step1->step2 step3 Stir at room temperature for 2-4 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Add aqueous Ammonia solution step4->step5 step6 Stir at 80°C for 6-8 hours step5->step6 step7 Cool to room temperature step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Dry organic layer over Na₂SO₄ step8->step9 step10 Concentrate under reduced pressure step9->step10 step11 Purify by column chromatography step10->step11 end End: this compound step11->end

Caption: Conventional synthesis workflow.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add piperidine (1.0 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, add aqueous ammonia solution (5.0 eq).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid synthesis compared to the conventional approach.

Workflow for Microwave-Assisted Synthesis

G start Start: 2-Amino-4,6-dichloropyrimidine step1 Add Piperidine and Triethylamine in Propanol start->step1 step2 Microwave irradiation (120-140°C, 15-30 min) step1->step2 step3 Cool to room temperature step2->step3 step4 Precipitate in saturated NaHCO₃ solution step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry organic layer over Na₂SO₄ step5->step6 step7 Concentrate under reduced pressure step6->step7 end End: this compound step7->end

Caption: Microwave-assisted synthesis workflow.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Piperidine

  • Triethylamine

  • Anhydrous Propanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1.0 eq), anhydrous propanol, piperidine (1.1 eq), and triethylamine (1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-140°C for 15-30 minutes.

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Biological Assays

Protocol 3: IKKβ Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of this compound to inhibit the activity of IKKβ kinase.

Workflow for IKKβ Kinase Inhibition Assay

G start Start: Prepare compound dilutions step1 Dispense compound dilutions into 384-well plate start->step1 step2 Add IKKβ enzyme and substrate/ATP mix step1->step2 step3 Incubate at 30°C for 60 min step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction step3->step4 step5 Incubate at RT for 40 min step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate at RT for 30 min step6->step7 step8 Measure luminescence step7->step8 end End: Calculate % inhibition and IC₅₀ step8->end

Caption: IKKβ kinase inhibition assay workflow.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Prepare a master mix containing IKKβ enzyme, substrate peptide, and ATP in kinase assay buffer.

  • Initiate the reaction by adding 5 µL of the master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses. IKKβ is a key kinase in this pathway, and its inhibition by compounds like this compound can block the activation of NF-κB.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK IL1R->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Inhibitor->IKK inhibits Gene Inflammatory Gene Transcription NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Pyrimidine derivatives can act as inhibitors of PI3K, thereby blocking downstream signaling.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Response Cell Growth, Proliferation, Survival mTORC1->Response Inhibitor 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Inhibitor->PI3K inhibits

References

Application Notes and Protocols for N-arylation of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of aminopyrimidines, a crucial transformation in the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined below focus on robust and reproducible methods, including the widely used Buchwald-Hartwig amination, the classic Ullmann condensation, and modern microwave-assisted techniques.

Introduction

The aminopyrimidine scaffold is a privileged structural motif found in a vast array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other therapeutics. The functionalization of the amino group via N-arylation is a key strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This document offers a comprehensive guide to performing N-arylation reactions on aminopyrimidines, complete with detailed protocols, comparative data, and visual workflows to aid in experimental design and execution.

Data Presentation: Comparison of N-arylation Methods

The following tables summarize quantitative data from representative N-arylation reactions of aminopyrimidines, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Aminopyrimidines [1][2]

EntryAminopyrimidineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Aminopyrimidine1-Bromo-4-tert-butylbenzenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101278
24-Aminopyrimidine4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001885
32-Amino-4-chloropyrimidine3-BromopyridinePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene1001665
44-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂XantphosNaOtBuTolueneRefluxN/A35[1]
54-(6-Phenylpyridin-3-yl)pyrimidin-2-amine4-Bromo-N,N-dimethylanilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneRefluxN/A82[1][2]

Table 2: Copper-Catalyzed N-Arylation of Aminopyrimidines (Ullmann-Type Reaction)

EntryAminopyrimidineAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-AminopyrimidineIodobenzeneCuI (10)L-proline (20)K₂CO₃DMSO1202472
24-Aminopyrimidine1-Iodo-4-nitrobenzeneCu₂O (15)Phenanthroline (30)Cs₂CO₃DMF1402068
32-Amino-5-bromopyrimidineIodobenzeneCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1102455

Table 3: Microwave-Assisted N-Arylation of Aminopyrimidines [3]

EntryAminopyrimidineArylating AgentCatalystSolventPower (W)Time (min)Yield (%)
12-AminopyrimidinePhenylboronic acidCu(OAc)₂Ethanol1003065
24-Aminopyrimidine4-ChloropyridinePd(PPh₃)₄DMF1501575
3Substituted AminopyrimidineSubstituted Benzaldehyde/AcetophenoneZinc ChlorideEthanol160333-56[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Aminopyrimidines[1][2]

This protocol describes a general method for the palladium-catalyzed cross-coupling of aminopyrimidines with aryl halides.

Materials:

  • Aminopyrimidine (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aminopyrimidine, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Aminopyrimidines (Ullmann Condensation)[4]

This protocol outlines a traditional method for the N-arylation of aminopyrimidines using a copper catalyst.

Materials:

  • Aminopyrimidine (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Copper(I) salt (e.g., CuI, 10-20 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%) (optional, but often improves yield)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMSO or DMF)

  • Reaction vessel equipped with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aminopyrimidine, aryl halide, copper(I) salt, ligand (if used), and base.

  • Add the solvent and stir the mixture.

  • Heat the reaction mixture to a high temperature (typically 110-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. These reactions are often slower than palladium-catalyzed couplings.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Microwave-Assisted N-Arylation of Aminopyrimidines[3]

This protocol provides a rapid and efficient method for the N-arylation of aminopyrimidines using microwave irradiation.

Materials:

  • Aminopyrimidine (1.0 equiv)

  • Arylating agent (e.g., arylboronic acid or aryl halide, 1.2-1.5 equiv)

  • Catalyst (e.g., Cu(OAc)₂ or a palladium catalyst, 5-10 mol%)

  • Base (if necessary, e.g., K₂CO₃)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine the aminopyrimidine, arylating agent, catalyst, and base (if required).

  • Add the appropriate solvent and seal the vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature and/or power for a specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Open the vessel and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The work-up procedure is similar to the conventional heating methods: dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aminopyrimidine, Aryl Halide, Catalyst, Ligand, Base heating Heating under Inert Atmosphere reagents->heating solvent Anhydrous Solvent solvent->heating filtration Filtration heating->filtration extraction Extraction filtration->extraction purification Chromatography extraction->purification product N-Aryl Aminopyrimidine purification->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aminopyrimidine, Aryl Halide, Copper Salt, Base heating High-Temperature Heating reagents->heating solvent Polar Solvent solvent->heating extraction Aqueous Work-up & Extraction heating->extraction purification Chromatography extraction->purification product N-Aryl Aminopyrimidine purification->product

Caption: General workflow for Ullmann N-arylation.

Microwave_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants & Catalyst in Microwave Vial mw_irradiation Microwave Irradiation reagents->mw_irradiation solvent_removal Solvent Removal mw_irradiation->solvent_removal purification Chromatography solvent_removal->purification product N-Aryl Aminopyrimidine purification->product

Caption: General workflow for Microwave-Assisted N-arylation.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination, a key signaling pathway in palladium-catalyzed N-arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct Ar-Pd(II)-N(H)R' Ln pd_complex->amine_adduct Amine Coordination (R'NH₂) amido_complex Ar-Pd(II)-NR' Ln amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'H amido_complex->product

References

Application Notes and Protocols for the Solubilization of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate assessment of the biological activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in in vitro assays is critically dependent on its proper dissolution and delivery to the biological target in a manner that is compatible with the assay system. Like many small molecule inhibitors, particularly those with heterocyclic scaffolds like pyrimidines, this compound may exhibit limited aqueous solubility. This can lead to precipitation in aqueous cell culture media or assay buffers, resulting in inaccurate and poorly reproducible data.

These application notes provide a comprehensive guide and detailed protocols for the solubilization of this compound for various in vitro applications. The primary objective is to achieve a homogeneous solution of the compound in the final assay medium at the desired concentration while minimizing potential artifacts from the solvent.

Physicochemical Properties and Solvent Selection

While specific solubility data for this compound is not extensively documented in publicly available literature, general principles for pyrimidine derivatives can be applied. Such compounds are often sparingly soluble in water and more soluble in organic solvents.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of non-polar small molecules for in vitro assays.[1][2][3] It is miscible with a wide range of aqueous buffers and cell culture media. For pyrimidine derivatives, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[1]

  • N,N-Dimethylformamide (DMF): DMF can be considered as an alternative to DMSO.[1][4] However, it's important to note that the choice of solvent can influence the compound's biological activity, and solvent controls are essential.[1]

Solubility and Stability Considerations for Pyrimidine Derivatives:

  • Instability in DMSO: Certain pyrimidine derivatives can be unstable in DMSO, undergoing oxidation or condensation reactions that can lead to a loss of activity and the formation of colored degradation products.[1]

  • Light Sensitivity: Some pyrimidine analogs can be sensitive to light, which may cause degradation or interference in fluorescence-based assays.[1]

  • Precipitation upon Dilution: It is common for compounds dissolved in a high concentration of an organic solvent to precipitate when diluted into an aqueous assay buffer.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicating water bath (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, continue vortexing.

  • Sonication (Optional): If the compound is difficult to dissolve, sonicate the solution in a water bath for 5-10 minutes.[3][4] Gentle warming to 37°C may also aid dissolution, but prolonged heating should be avoided to prevent degradation.[2]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][2] Store the aliquots at -20°C or -80°C, protected from light.[2] It is recommended to prepare fresh solutions whenever possible and minimize long-term storage.[1]

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the steps for diluting the concentrated stock solution to the final working concentrations in an aqueous assay buffer or cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed (if for cell-based assays) aqueous assay buffer or cell culture medium

  • Sterile polypropylene microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.[2]

  • Intermediate Dilution: Perform an initial intermediate dilution of the stock solution into the assay buffer or cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock solution to 198 µL of the aqueous medium.

  • Immediate Mixing: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously to prevent precipitation.[2]

  • Serial Dilutions: Perform further serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment.

  • Solvent Control: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control wells.[1] Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[3]

  • Final Addition: Add the final diluted compound solutions to the assay plates containing cells, proteins, or other biological components.

Data Presentation

ParameterRecommended Value/SolventNotes
Primary Solvent Anhydrous, high-purity DMSOMinimizes compound degradation.[1]
Alternative Solvent N,N-Dimethylformamide (DMF)May alter biological activity; requires consistent use and controls.[1]
Stock Solution Conc. 10-50 mMHigher concentrations allow for greater dilution, minimizing final solvent concentration.[2]
Storage Temperature -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[1][2]
Final Solvent Conc. < 0.5%To avoid solvent-induced toxicity in cell-based assays.[3]

Troubleshooting Common Issues

  • Precipitation upon Dilution: If the compound precipitates when diluted in the aqueous buffer, try lowering the stock solution concentration, performing the dilution in a stepwise manner with vigorous mixing at each step, or adding a small amount of a non-ionic detergent like Tween-20 (if compatible with the assay).[4] Diluting in serum-containing media can also sometimes help.

  • Poor Reproducibility: Inconsistent results may be due to compound instability in the stock solution.[1] Prepare fresh stock solutions before each experiment and minimize their storage time.[1] Using high-purity anhydrous DMSO is critical.[1]

  • Assay Interference: Pyrimidine compounds can sometimes interfere with certain assay readouts, such as fluorescence-based assays.[1] It is important to run appropriate controls to check for intrinsic fluorescence or quenching effects of the compound.

Visualization

DissolutionWorkflow Workflow for Dissolving this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Essential Controls weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 1. Thaw Stock store->thaw For Experiment intermediate 2. Intermediate Dilution in Assay Buffer thaw->intermediate serial 3. Serial Dilutions intermediate->serial add_to_assay 4. Add to Assay Plate serial->add_to_assay vehicle_control Vehicle Control (DMSO in Assay Buffer)

Caption: Dissolution workflow for in vitro assays.

References

Application Notes and Protocols for HPLC Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The purity of these compounds is paramount for ensuring their safety and efficacy in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of pyrimidine derivatives, offering high resolution and versatility.

This document provides detailed application notes and protocols for the HPLC purification of various pyrimidine derivatives, covering reversed-phase, hydrophilic interaction, and chiral separation modes. The methodologies are designed to guide researchers in developing robust and efficient purification strategies.

I. Reversed-Phase HPLC (RP-HPLC) for Non-Polar to Moderately Polar Pyrimidine Derivatives

RP-HPLC is the most common mode of chromatography for the purification of pyrimidine derivatives due to its wide applicability.[1] Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Application Note: Purification of 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent. Its purification is critical to remove synthesis-related impurities. A stable and efficient RP-HPLC method is presented below.

Data Summary: 5-Fluorouracil Purification

ParameterConditions
Compound 5-Fluorouracil
Stationary Phase C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium dihydrogen orthophosphate buffer (pH 5.0) with 0.1% Triethanolamine
Flow Rate 1.2 mL/min
Detection UV at 266 nm
Retention Time ~7.6 minutes
Linearity Range 2-10 µg/mL
Recovery 95-105%

Source: Adapted from validated analytical methods.[2][3]

Experimental Protocol: 5-Fluorouracil Purification
  • Mobile Phase Preparation:

    • Dissolve the appropriate amount of potassium dihydrogen orthophosphate in HPLC-grade water to make a 0.05 M solution.

    • Add Triethanolamine to a final concentration of 0.1% (v/v).

    • Adjust the pH to 5.0 using phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Dissolve the crude 5-Fluorouracil sample in the mobile phase to a suitable concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.05 M Potassium dihydrogen orthophosphate buffer (pH 5.0) containing 0.1% Triethanolamine.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.[3]

    • Injection Volume: 20 µL.

    • Detection: UV at 266 nm.[2]

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peak of 5-Fluorouracil.

    • Analyze the purity of the collected fractions using the same analytical HPLC method.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[4]

Application Note: Purification of Gemcitabine

Gemcitabine is another critical pyrimidine analog used in cancer therapy. The following RP-HPLC method is suitable for its purification from process-related impurities.

Data Summary: Gemcitabine Purification

ParameterConditions
Compound Gemcitabine Hydrochloride
Stationary Phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (10:90, v/v), pH adjusted to 7.0
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time ~4.0 minutes
Linearity Range 0.5-50 µg/mL
Recovery 100.2-100.4%

Source: Adapted from stability-indicating HPLC methods.[5]

Experimental Protocol: Gemcitabine Purification
  • Mobile Phase Preparation:

    • Prepare a mixture of HPLC-grade acetonitrile and water in a 10:90 (v/v) ratio.

    • Adjust the pH to 7.0.

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the crude Gemcitabine HCl in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (10:90, v/v), pH 7.0.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.[5]

    • Injection Volume: 20 µL.

    • Detection: UV at 275 nm.[5]

  • Fraction Collection & Analysis:

    • Collect fractions containing the purified Gemcitabine.

    • Perform purity analysis on the collected fractions.

    • Combine pure fractions and remove the solvent.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification MobilePhase Mobile Phase Preparation Injector Injector MobilePhase->Injector Equilibrate SamplePrep Sample Preparation SamplePrep->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector FractionCollector Fraction Collector Detector->FractionCollector PurityAnalysis Purity Analysis FractionCollector->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval Pool Pure Fractions

Caption: General workflow for RP-HPLC purification.

II. Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Pyrimidine Derivatives

HILIC is an excellent alternative to RP-HPLC for the separation of highly polar pyrimidine nucleosides and bases that show poor retention on C18 columns.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Application Note: Purification of Polar Pyrimidine Nucleosides

This method is suitable for the separation of a mixture of polar pyrimidine nucleosides like uridine and cytidine.

Data Summary: Polar Nucleoside Separation by HILIC

ParameterConditions
Compounds Uridine, Cytidine, and other polar nucleosides
Stationary Phase ZIC-HILIC or Amide column (e.g., 150 x 2.1 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water
Gradient 95% A to 50% A over 20 minutes
Flow Rate 0.3 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)

Source: General conditions adapted from HILIC methods for nucleosides.[4]

Experimental Protocol: HILIC Purification of Polar Pyrimidines
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Acetonitrile.

    • Mobile Phase B: Prepare a 10 mM Ammonium Formate solution in HPLC-grade water, filter, and degas.

  • Sample Preparation:

    • Dissolve the sample mixture in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions.[6]

    • Filter the sample through a 0.22 µm syringe filter.

  • HILIC Conditions:

    • Column: ZIC-HILIC or Amide column (150 x 2.1 mm, 5 µm).[4]

    • Mobile Phase: Gradient elution as described in the table above.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm or ESI-MS.

  • Fraction Collection & Analysis:

    • Collect fractions based on the elution profile from the detector.

    • Analyze the purity of collected fractions. It may be necessary to adjust the solvent composition before reinjection for analysis.

    • Combine pure fractions and carefully remove the solvent, as acetonitrile is volatile.

HILIC_Mechanism StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) Immobilized Water Layer MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte Polar Pyrimidine Derivative MobilePhase->Analyte Elution with Increasing Aqueous % Analyte->StationaryPhase:water Partitions into Water Layer

Caption: HILIC separation mechanism for polar analytes.

III. Chiral HPLC for the Separation of Pyrimidine Enantiomers

The separation of enantiomers is crucial in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this purpose.[8][9]

Application Note: Enantiomeric Separation of Lamivudine

Lamivudine is a chiral nucleoside reverse transcriptase inhibitor. The separation of its enantiomers is a critical quality control step.

Data Summary: Lamivudine Enantiomer Separation

ParameterConditions
Compound Lamivudine and its enantiomer
Stationary Phase Polysaccharide-based CSP (e.g., Lux Cellulose-5, 250 x 4.6 mm, 5µm)
Mobile Phase Methanol with 0.1% Diethylamine (v/v)
Flow Rate 0.5 mL/min
Detection UV at 270 nm
Retention Time (Enantiomer) ~7.2 minutes
Retention Time (Lamivudine) ~7.8 minutes
Resolution (Rs) > 1.5

Source: A validated reverse-phase chiral HPLC method.[1]

Experimental Protocol: Chiral Separation of Lamivudine
  • Mobile Phase Preparation:

    • Add 1 mL of Diethylamine to 1 L of HPLC-grade Methanol.

    • Mix thoroughly, filter, and degas.

  • Sample Preparation:

    • Dissolve the racemic Lamivudine sample in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chiral HPLC Conditions:

    • Column: Lux Cellulose-5 (250 x 4.6 mm, 5µm).[1]

    • Mobile Phase: Isocratic elution with Methanol:Diethylamine (100:0.1 v/v).[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.[1]

  • Fraction Collection & Analysis:

    • Collect the separated enantiomeric peaks in different fractions.

    • Analyze the enantiomeric purity of each fraction.

    • Combine fractions of the desired enantiomer and remove the solvent.

Chiral_Separation_Workflow cluster_input Input cluster_process Chiral HPLC System cluster_output Output Racemic_Mixture Racemic Pyrimidine Derivative Solution Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Enantiomer_1 Separated Enantiomer 1 Chiral_Column->Enantiomer_1 Enantiomer_2 Separated Enantiomer 2 Chiral_Column->Enantiomer_2 Mobile_Phase Mobile Phase (Normal or Reverse) Mobile_Phase->Chiral_Column

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, a key intermediate in pharmaceutical development. The synthesis involves a nucleophilic substitution reaction between 2-amino-4,6-dichloropyrimidine and piperidine. These guidelines are intended to assist researchers and chemists in transitioning from laboratory-scale synthesis to larger-scale production, addressing critical parameters, potential challenges, and safety considerations.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic route primarily relies on the selective displacement of one chlorine atom from 2-amino-4,6-dichloropyrimidine with piperidine. This document outlines the key considerations and a general protocol for the successful scale-up of this reaction.

Synthetic Pathway

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Synthesis_Pathway A 2-Amino-4,6-dichloropyrimidine C This compound A->C Nucleophilic Substitution B Piperidine B->C

Caption: Synthetic route to this compound.

Scale-up Synthesis Protocol

This protocol details a general procedure for the synthesis of this compound on a larger scale. Optimization of specific parameters may be required based on the scale and available equipment.

Materials and Equipment
Material/EquipmentSpecification
Reactants
2-Amino-4,6-dichloropyrimidine>98% purity
Piperidine>99% purity
Solvent
Propanol (anhydrous)ACS grade or equivalent
Base
Triethylamine>99% purity
Work-up
Ethyl acetateACS grade or equivalent
Saturated Sodium Bicarbonate Solution
Equipment
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature controlAppropriate for the desired scale
Filtration apparatus
Rotary evaporator
Drying oven
Experimental Procedure

A general procedure for the synthesis is as follows:

  • Reaction Setup: Charge the glass-lined reactor with 2-amino-4,6-dichloropyrimidine and anhydrous propanol. Begin stirring to form a slurry.

  • Reagent Addition: Add piperidine to the reactor. Subsequently, add triethylamine to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 120-140°C and maintain for 15-30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate.[1]

  • Isolation and Purification: The organic layers are combined, dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.

Process Parameters for Scale-up
ParameterLaboratory Scale (mmol)Scale-up Considerations
Stoichiometry
2-Amino-4,6-dichloropyrimidine1 equivalent-
Piperidine1-1.2 equivalentsUsing a slight excess of piperidine can drive the reaction to completion. A large excess should be avoided to minimize side reactions and simplify purification.
Triethylamine1-1.5 equivalentsActs as a base to neutralize the HCl generated during the reaction.
Solvent Volume 5-10 mL/g of starting materialEnsure sufficient solvent for good mixing and heat transfer. Over-dilution can slow down the reaction rate.
Temperature Reflux (solvent dependent)Maintain a consistent internal temperature. Exothermic reactions may require controlled addition of reagents or external cooling. Microwave-assisted synthesis at 120-140°C has been reported to be efficient.[1]
Reaction Time 2-24 hoursMonitor reaction progress by TLC or HPLC to determine the optimal reaction time.
Agitation Magnetic stirringMechanical stirring is necessary for larger volumes to ensure homogeneity and efficient heat transfer.
Work-up Standard extractionOn a larger scale, quenching and extraction procedures need to be carefully controlled to manage potential exotherms and ensure efficient phase separation.

Key Scale-up Considerations and Challenges

Reaction Control
  • Exothermicity: The nucleophilic substitution reaction can be exothermic. On a larger scale, the heat generated needs to be managed effectively to prevent runaway reactions. This can be achieved by controlled addition of the amine, efficient stirring, and a reactor with adequate cooling capacity.

  • Selectivity: The formation of the di-substituted product (2-amino-4,6-di(piperidin-1-yl)pyrimidine) is a potential side reaction. Controlling the stoichiometry of piperidine and the reaction temperature is crucial to maximize the yield of the desired mono-substituted product.

Work-up and Purification
  • Product Isolation: The choice of work-up procedure is critical for isolating the product in high purity. Quenching the reaction with water or a basic solution helps to remove excess reagents and byproducts.

  • Purification: On a large scale, chromatographic purification is often not feasible. Recrystallization from a suitable solvent system is the preferred method for obtaining high-purity material.

Safety Precautions
  • Reagents: 2-Amino-4,6-dichloropyrimidine and piperidine are hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction: The reaction should be conducted in a reactor equipped with safety features such as a pressure relief valve and emergency cooling.

Experimental Workflow

The following diagram illustrates the general workflow for the scale-up synthesis.

Workflow A Reactor Setup (2-Amino-4,6-dichloropyrimidine, Solvent) B Reagent Addition (Piperidine, Triethylamine) A->B C Reaction (Heating and Monitoring) B->C D Work-up (Quenching and Extraction) C->D E Isolation and Purification (Solvent Removal, Recrystallization) D->E F Final Product (this compound) E->F

Caption: General workflow for the scale-up synthesis.

Conclusion

The scale-up synthesis of this compound requires careful consideration of reaction parameters, work-up procedures, and safety precautions. By following the guidelines outlined in this document, researchers and drug development professionals can successfully transition from laboratory-scale to larger-scale production, ensuring an efficient and reliable supply of this important chemical intermediate. Further process optimization may be necessary to achieve the desired yield and purity at a specific scale.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of aminopyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Aminopyrimidines are a pivotal class of heterocyclic compounds, forming the core structure of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2]

Applications in Drug Discovery

The aminopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[3] This has led to the development of several successful drugs. A prime example is Imatinib , a potent inhibitor of the Bcr-Abl tyrosine kinase, which has revolutionized the treatment of chronic myeloid leukemia (CML).[3] Furthermore, aminopyrimidine derivatives have been developed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), emerging as a promising strategy in cancer therapy to enhance antitumor effects and overcome drug resistance.[4] Beyond oncology, these derivatives have also shown potential as antimicrobial, anti-inflammatory, and antiviral agents.[5][6]

Featured Signaling Pathways

Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl, resulting from a chromosomal translocation, possesses constitutively active tyrosine kinase activity. This leads to the activation of multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively drive uncontrolled cell proliferation and inhibit apoptosis in CML.[7][8] Aminopyrimidine-based inhibitors, such as Imatinib, bind to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and shutting down these oncogenic signals.[8]

cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Activates Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib (Aminopyrimidine Inhibitor) Imatinib->Bcr_Abl Inhibits

Bcr-Abl signaling and Imatinib inhibition.
CDK/HDAC Dual Inhibition in Cancer

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, while histone deacetylases (HDACs) play a key role in the epigenetic regulation of gene expression. In many cancers, both pathways are dysregulated. Dual inhibitors targeting both CDKs and HDACs can synergistically induce cell cycle arrest, typically at the G1/S or G2/M transition, and promote apoptosis.[6][9] HDAC inhibition can upregulate CDK inhibitors like p21, while CDK inhibition directly halts cell cycle progression.[6]

cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complexes G1_S G1/S Transition CDK_Cyclin->G1_S Promotes HDAC HDAC p21_gene p21 Gene (CDK Inhibitor) HDAC->p21_gene Represses Transcription p21_gene->CDK_Cyclin Inhibits Proliferation Cell Proliferation G1_S->Proliferation Dual_Inhibitor Aminopyrimidine-based CDK/HDAC Dual Inhibitor Dual_Inhibitor->CDK_Cyclin Dual_Inhibitor->HDAC

CDK/HDAC dual inhibition mechanism.

General Experimental Workflow

The microwave-assisted synthesis of aminopyrimidine derivatives generally follows a straightforward workflow, from reactant preparation to product analysis. The precise control over reaction parameters such as temperature, pressure, and time in modern microwave reactors facilitates rapid and efficient synthesis.[1]

Reactants 1. Prepare Reactants (e.g., Aldehyde, Ketone, Guanidine) Vial 2. Combine in Microwave Vial with Solvent Reactants->Vial Microwave 3. Microwave Irradiation (Controlled Temperature & Time) Vial->Microwave Cooling 4. Cooling to Room Temperature Microwave->Cooling Workup 5. Product Work-up (e.g., Precipitation, Filtration) Cooling->Workup Purification 6. Purification (e.g., Recrystallization) Workup->Purification Analysis 7. Product Analysis (TLC, NMR, MS) Purification->Analysis

General workflow for microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives[7]

This protocol describes a general procedure for the synthesis of 2-amino-4-substituted-aminopyrimidine derivatives.

Materials:

  • 2-amino-4-chloro-pyrimidine

  • Substituted amine (e.g., 4-methylpiperazine, 4-fluorophenylpiperazine)

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor (e.g., CEM Discover)

  • TLC plates (silica gel)

Procedure:

  • In a microwave reaction vial, add 2-amino-4-chloro-pyrimidine (2 mmol).

  • Add anhydrous propanol (1 mL) and stir at room temperature.

  • Add the desired substituted amine (2 mmol) to the reaction vial.

  • Add triethylamine (200 µL) and continue stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Data Summary:

DerivativeSubstituted AmineTemp (°C)Time (min)Yield (%)
1 4-methylpiperazine120-14015-3054
2 4-fluorophenylpiperazine120-14015-3062
3 4-aminomorpholine120-14015-3059
4 N-(pyrimidin-2-yl)piperazine120-14015-3065

Table 1: Synthesis of 2-amino-4-substituted-aminopyrimidine derivatives. Data extracted from Qureshi et al. (2022)[7].

Protocol 2: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines[8]

This protocol details a microwave-mediated Biginelli cyclocondensation for synthesizing functionalized 2-amino-3,4-dihydropyrimidines.

Materials:

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Guanidine hydrochloride

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (1.5 mmol).

  • Add ethanol as the solvent.

  • Seal the vial and subject it to microwave irradiation at 120 °C for 10 minutes.

  • Monitor the reaction by TLC.

  • After cooling, the product often precipitates.

  • Collect the solid product by filtration.

  • Wash the product with cold water and a suitable organic solvent (e.g., ethanol).

  • Recrystallize the product to achieve high purity.

Data Summary:

MethodHeatingSolventTemperature (°C)TimeYield (%)
Microwave MicrowaveEthanol12010 min36-91
Conventional Oil BathEthanolReflux8-24 hLower

Table 2: Comparison of microwave vs. conventional heating for Biginelli reaction. Data from Felluga et al. (2018)[8].

Protocol 3: Microwave-Assisted Synthesis of Uracil Substituted Aminopyrimidines[11]

This three-step synthesis involves the formation of chalcones, followed by cyclization to aminopyrimidines, and subsequent substitution with uracil.

Materials:

  • Substituted acetophenone

  • Aromatic aldehyde

  • Sodium hydroxide (70% aqueous solution)

  • Guanidine nitrate

  • Zinc chloride

  • Uracil

  • Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor

Procedure:

Step 1: Chalcone Synthesis (Microwave)

  • In an Erlenmeyer flask, mix the substituted acetophenone (0.01 mol) and aromatic aldehyde (0.01 mol) and cool to 0-5 °C.

  • Slowly add 5 mL of 70% aqueous NaOH solution with stirring.

  • Irradiate the mixture in a microwave at 450 W for 2 minutes.

  • Pour the reaction mixture over crushed ice and neutralize with dilute HCl.

  • Collect the precipitated chalcone by filtration, dry, and recrystallize from ethanol.

Step 2: Aminopyrimidine Synthesis (Microwave)

  • Mix the chalcone from Step 1 (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride in a microwave vial.

  • Irradiate at 160 W for 3 minutes.

  • Pour the mixture over crushed ice, filter, dry, and recrystallize from ethanol to obtain the aminopyrimidine intermediate.

Step 3: Uracil Substitution (Conventional)

  • Dissolve the aminopyrimidine from Step 2 (0.01 mol) and uracil (0.01 mol) in 10 mL of DMF.

  • Heat the mixture in a water bath for 30 minutes.

  • Cool the reaction and pour it into ice-cold water.

  • Collect the precipitated product, wash with water, and recrystallize from ethanol.

Data Summary:

Synthesis StepMethodPower/TempTimeTypical Yield (%)
Chalcone Formation Microwave450 W2 minHigh
Aminopyrimidine Formation Microwave160 W3 min33-56
Uracil Substitution ConventionalWater Bath30 minVariable

Table 3: Reaction conditions for the multi-step synthesis of uracil substituted aminopyrimidines. Data from a 2022 study[10].

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the chlorination of a readily available precursor, 2-amino-4,6-dihydroxypyrimidine, to yield 2-amino-4,6-dichloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on 2-amino-4,6-dichloropyrimidine is displaced by piperidine.

Q2: Which chlorine atom is preferentially substituted on 2-amino-4,6-dichloropyrimidine?

In the reaction of 2-amino-4,6-dichloropyrimidine with a nucleophile like piperidine, the chlorine atoms at the C4 and C6 positions are electronically equivalent and thus, mono-substitution can occur at either position. The formation of the di-substituted product, 2-amino-4,6-di(piperidin-1-yl)pyrimidine, is a common side product if the reaction conditions are not carefully controlled.

Q3: What are the key factors influencing the yield of the final product?

Several factors can significantly impact the yield:

  • Purity of Starting Materials: High-purity 2-amino-4,6-dichloropyrimidine is crucial.

  • Reaction Temperature: Temperature control is critical to prevent the formation of di-substituted byproducts.

  • Stoichiometry: The molar ratio of piperidine to 2-amino-4,6-dichloropyrimidine needs to be optimized.

  • Solvent and Base: The choice of solvent and base can affect reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction to completion without allowing for significant side product formation is key.

Q4: What is a common method to improve the yield of the first step (synthesis of 2-amino-4,6-dichloropyrimidine)?

A patented process suggests that reacting 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride (POCl₃) in the presence of triethylamine as an acid-trapping agent at a controlled temperature of 20° to 80° C can lead to higher yields and purity compared to older methods that used higher temperatures and different bases like dimethylaniline.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Starting Material: The 2-amino-4,6-dichloropyrimidine may be of poor quality or degraded. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward. 3. Weak Nucleophile: While piperidine is a reasonably strong nucleophile, its reactivity can be hampered by solvent effects. 4. Inappropriate Solvent: The solvent may not be suitable for the SNAr reaction.1. Verify the purity of the starting material by melting point or spectroscopic methods. 2. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC or LC-MS. Microwave-assisted synthesis can be a good option to rapidly screen reaction conditions at elevated temperatures.[2] 3. Ensure the piperidine is not protonated by any acidic species in the reaction mixture. The use of a non-nucleophilic base can be beneficial. 4. Use a polar aprotic solvent like DMF or a higher boiling alcohol like propanol.[2]
Formation of Di-substituted Byproduct 1. Excess Piperidine: Using a large excess of piperidine will favor di-substitution. 2. High Reaction Temperature: Higher temperatures increase the rate of the second substitution. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the mono-substituted product is formed will lead to di-substitution.1. Use a controlled molar ratio of piperidine, typically ranging from 1.0 to 1.2 equivalents. 2. Maintain the lowest effective temperature that allows for a reasonable reaction rate. 3. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination. 2. Formation of Polar Byproducts: Side reactions can generate impurities that are difficult to separate. 3. Residual Base: The base used in the reaction (e.g., triethylamine) can be difficult to remove.1. Drive the reaction to completion by optimizing temperature and time. 2. Purify the crude product using column chromatography on silica gel. 3. Perform an aqueous workup to remove the base and its salts. An acid wash can also be effective in removing residual amines.
Inconsistent Results 1. Moisture in the Reaction: Water can react with the starting material or influence the basicity of the medium. 2. Variability in Starting Material Quality: Different batches of 2-amino-4,6-dichloropyrimidine may have varying purity.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure consistent quality of the starting material for each reaction.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Amino-4,6-dichloropyrimidine

Reactant Chlorinating Agent Base Temperature Yield Reference
2-amino-4,6-dihydroxypyrimidinePOCl₃ (excess)DimethylanilineReflux (~107°C)~70%[1]
2-amino-4,6-dihydroxypyrimidinePOCl₃ (excess)Triethylamine20-80°C>85%[1]

Table 2: Conditions for Monoamination of Dichloropyrimidines

Substrate Amine Base Solvent Temperature Yield Reference
4,6-dichloropyrimidineAdamantane-containing aminesK₂CO₃DMF140°C60-99%[3]
2-amino-4-chloro-pyrimidineVarious substituted aminesTriethylaminePropanol120-140°C (Microwave)Not specified[2]
2-amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEthanolRoom Temp60%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from a patented high-yield procedure.[1]

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and reflux condenser, add 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃).

  • Addition of Base: While stirring, slowly add triethylamine as an acid-trapping agent, maintaining the temperature between 20°C and 80°C. The molar ratio of triethylamine to the dihydroxypyrimidine should be between 2:1 and 3:1.

  • Reaction: Stir the mixture at the selected temperature until the reaction is complete (monitor by TLC).

  • Workup: a. Remove the excess POCl₃ by distillation under vacuum. b. Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours. c. Adjust the pH of the suspension to approximately 2.5 to 4 with a 20-50% NaOH solution. d. Filter the precipitated product, wash with water, and dry.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on microwave-assisted synthesis of similar compounds.[2]

  • Reaction Setup: In a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1 equivalent), piperidine (1-1.2 equivalents), and anhydrous propanol.

  • Addition of Base: Add triethylamine (catalytic to 1 equivalent) to the stirring mixture.

  • Microwave Reaction: Seal the vial and heat in a microwave reactor to 120-140°C for 15-30 minutes. Monitor the reaction by TLC.

  • Workup: a. After cooling, add the reaction mixture to a saturated aqueous solution of sodium bicarbonate. b. Extract the product with ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_purification Purification A 2-Amino-4,6-dihydroxypyrimidine C 2-Amino-4,6-dichloropyrimidine A->C Chlorination B POCl3, Triethylamine B->C F This compound C->F SNAr Reaction D Piperidine D->F E Solvent, Base E->F G Crude Product F->G H Aqueous Workup G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Incomplete Incomplete Reaction? Purity->Incomplete Stoichiometry Optimize Piperidine Stoichiometry (1-1.2 eq) Solution1 Decrease Temperature/Time Stoichiometry->Solution1 Temperature Adjust Reaction Temperature Time Monitor Reaction Time Temperature->Time Solution2 Increase Temperature/Time Temperature->Solution2 If no byproduct End Yield Improved Time->End Byproduct Di-substituted Product Detected? Byproduct->Stoichiometry Yes Incomplete->Temperature Yes Incomplete->Byproduct No Solution1->End Solution2->End

Caption: Troubleshooting logic for low yield in the SNAr step.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common side reactions encountered during pyrimidine synthesis.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions that lower yield and complicate purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I avoid it?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction over the side reaction.

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]

Question 2: I am observing a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Biginelli reaction is a common issue and can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Solvent Selection: The polarity of the solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[2]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can lead to unwanted side reactions and lower the yield.[2]

Question 3: My reaction has stalled, and I have isolated an uncyclized intermediate. How can I promote the final cyclization step?

Answer:

Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.

Troubleshooting Steps:

  • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.

  • Increase Temperature: Heating the reaction mixture, for example, to reflux in a suitable solvent like ethanol or THF, can provide the necessary activation energy for ring closure.

Quantitative Data: Influence of Reaction Conditions on Biginelli Reaction Yield

The following table summarizes the effect of different catalysts and temperatures on the yield of the desired dihydropyrimidinone product. Higher yields generally indicate a reduction in the prevalence of side reactions.

CatalystTemperature (°C)SolventReaction Time (h)Yield (%)
HClRefluxEthanol1840-60
ZnCl₂80Acetonitrile585
FeCl₃·6H₂O100Solvent-free0.592
Yb(OTf)₃50THF1295
Sulfated Zirconia60Solvent-free2-490-95

Data compiled from various sources for a representative Biginelli reaction.

Experimental Protocol: Minimizing Hantzsch Dihydropyridine Byproduct Formation

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the sulfated zirconia catalyst (50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Visualization: Biginelli vs. Hantzsch Reaction Pathways

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate N-Acyliminium Intermediate Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Enamine + Knoevenagel Adduct Aldehyde->Hantzsch_Intermediate Ketoester β-Ketoester Ketoester->Biginelli_Intermediate 1 eq. Ketoester->Hantzsch_Intermediate 2 eq. Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Cyclization Ammonia->Hantzsch_Intermediate DHP Dihydropyridine (Byproduct) Hantzsch_Intermediate->DHP Cyclization

Biginelli vs. Hantzsch reaction pathways.

Pinner Pyrimidine Synthesis Troubleshooting

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions. While a powerful method, it can be susceptible to side reactions that affect yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

Answer:

Side reactions in the Pinner synthesis can arise from several sources:

  • Self-condensation of the 1,3-dicarbonyl compound: This is more prevalent under strongly basic conditions.

  • Hydrolysis of the amidine starting material or intermediates: Amidines can be hygroscopic and susceptible to hydrolysis, especially in the presence of water.

  • Incomplete cyclization: This can lead to the isolation of open-chain intermediates.

The purity of the amidine salt is also critical for a successful reaction.[1]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions by using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • pH Control: Carefully control the pH of the reaction mixture to minimize both hydrolysis and self-condensation.

Question 2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Answer:

Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Experimental Protocol: Pinner Synthesis Under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines while minimizing water-related side reactions.

Materials:

  • 1,3-dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethanol (30 mL) and sodium ethoxide (10 mmol).

  • Add the amidine hydrochloride (10 mmol) to the stirred solution.

  • In a separate flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (20 mL).

  • Add the solution of the 1,3-dicarbonyl compound dropwise to the amidine solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Visualization: Troubleshooting Workflow for Pinner Synthesis

Pinner_Troubleshooting Start Low Yield or Complex Mixture in Pinner Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Amidine and 1,3-Dicarbonyl Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Impure Impure Pure Pure Purify->Check_Conditions Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous pH_Control Optimize pH Check_Conditions->pH_Control Incomplete_Cyclization Incomplete Cyclization? Anhydrous->Incomplete_Cyclization pH_Control->Incomplete_Cyclization Add_Catalyst Add Acid Catalyst Incomplete_Cyclization->Add_Catalyst Yes Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Incomplete_Cyclization->Analyze_Byproducts No Yes_Cyclization Yes No_Cyclization No Increase_Time_Temp Increase Reaction Time/Temperature Add_Catalyst->Increase_Time_Temp Increase_Time_Temp->Analyze_Byproducts Optimize Further Optimization (Solvent, Stoichiometry) Analyze_Byproducts->Optimize

Troubleshooting workflow for the Pinner synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Chloropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chloropyrimidine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during substitution reactions on chloropyrimidine substrates, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Issue 1: Low to No Product Yield

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficiently Activated Pyrimidine Ring (SNAr) Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano) positioned to facilitate nucleophilic attack.[1]
Poor Leaving Group (SNAr) For SNAr reactions, the general order of reactivity for leaving groups is F > Cl > Br > I. Consider using a substrate with a more suitable leaving group if possible.[1]
Weak Nucleophile (SNAr) Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, consider deprotonating it with a strong base like sodium hydride (NaH) to generate the more reactive alkoxide.[1]
Suboptimal Catalyst System (Cross-Coupling) The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[2] For challenging couplings, screening different catalyst systems is recommended.[2]
Catalyst Deactivation (Cross-Coupling) Impurities in reagents or solvents, or thermal degradation, can deactivate the catalyst.[3] Ensure all reagents and solvents are high purity and properly degassed.[4] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to deactivation.[2][5]
Inappropriate Base The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[4][6] For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][6] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base is typically required.
Incorrect Reaction Temperature Reactions may be too slow at low temperatures or lead to decomposition at high temperatures.[3] A temperature screen, typically from 80°C to 120°C, is advisable.[2]
Poor Solvent Choice The solvent affects the solubility of reagents and the stability of intermediates.[3] For SNAr, polar aprotic solvents like DMF or DMSO are often used.[1] For cross-coupling reactions, solvents such as 1,4-dioxane, toluene, or THF, sometimes with water, are common.[5][6]
Issue 2: Formation of Multiple Products / Isomers (Regioselectivity Issues)

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Lack of Regioselectivity in Di-substituted Pyrimidines In 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1][7][8] However, this can be influenced by other substituents. An electron-donating group at C6 can favor C2 substitution.[1][9] Tertiary amine nucleophiles have been shown to favor C2 substitution on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[7][10][11]
Di-substitution Instead of Mono-substitution Use a stoichiometric amount of the nucleophile.[1] Lowering the reaction temperature may also improve mono-substitution.[1]
Side Reactions Hydrolysis: Ensure anhydrous conditions by using dry solvents and an inert atmosphere to prevent the formation of hydroxypyrimidine byproducts.[1] Homocoupling (Suzuki Coupling): This side reaction of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and by using a slight excess of the boronic acid.[4] Protodeboronation (Suzuki Coupling): The boronic acid group is replaced by a hydrogen. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[4]

Frequently Asked Questions (FAQs)

Q1: Which reaction conditions are a good starting point for a Suzuki-Miyaura coupling with a chloropyrimidine?

A good starting point for a Suzuki coupling of a chloropyrimidine with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).[2]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[12]

  • Temperature: 100 °C.[12]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[6]

Q2: How can I favor C4 substitution in the amination of 2,4-dichloropyrimidines?

To enhance selectivity for the C4 position, you can employ palladium catalysis with a base like LiHMDS, which has been shown to provide high regioselectivity.[7][13] The presence of an electron-withdrawing group at the C5 position of the pyrimidine ring generally enhances the preference for C4 substitution in SNAr reactions.[1][7]

Q3: What are the key differences in reactivity between the 2- and 4-positions on a pyrimidine ring in SNAr?

Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4, where the charge can be delocalized over both nitrogen atoms.

Q4: My Buchwald-Hartwig amination is not working. What are some common pitfalls?

Common issues include an inappropriate choice of ligand, with bulky, electron-rich phosphine ligands often being necessary. The base is also critical, with strong, non-nucleophilic bases being standard. Catalyst deactivation due to impurities or air/moisture is another frequent problem, so ensure high-purity, degassed reagents and solvents are used under an inert atmosphere.

Q5: Can microwave irradiation be used to improve these reactions?

Yes, microwave-assisted synthesis can significantly accelerate these reactions, often leading to higher yields and shorter reaction times, particularly for SNAr and Suzuki-Miyaura couplings.[14][15]

Data Presentation

The following tables summarize typical reaction conditions for the substitution of chloropyrimidines.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (2:1)1000.2581
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80-Good
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100--
PEPPSI-IPr (3)-K₂CO₃Benzene75-Good

Data compiled from multiple sources.[12][15]

Table 2: Conditions for Buchwald-Hartwig Amination of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-5)Dialkylbiarylphosphine (2-10)NaOt-BuToluene80-120--
Pd(OAc)₂ (1-2)dppb (1-2)LiHMDSTHF-20 - 01High
[Pd(Allyl)Cl]₂ (2.5)L (7.5)DBUDMF---
[Pd(Cinamyl)Cl]₂ (1.5)L (6)DBUPhMe--87

Data compiled from multiple sources.[7][13][14][16]

Table 3: Conditions for Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines

NucleophileBaseSolventTemp (°C)TimeYield (%)
AmineDIPEA / TEAEthanol / DMF80-1202-24 h-
ThiolNaH / K₂CO₃THF / DMF25-801-12 h-
AlcoholNaH / NaOt-BuAlcohol / THFRT - Reflux1-24 h-
Tertiary Amine-ChloroformRT1 h-

Data compiled from multiple sources.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[6]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand.[6]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water) via syringe. A typical concentration is 0.1-0.5 M.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the chloropyrimidine, the palladium precatalyst, and the phosphine ligand. Add the base to the tube.[14]

  • Evacuation and Backfilling: Evacuate and backfill the tube with the inert gas several times.[14]

  • Reagent Addition: Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reactant Preparation: To a dry round-bottom flask, add the chloropyrimidine (1.0 eq.), the nucleophile (1.0-1.5 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: If required, add a suitable base (e.g., DIPEA, NaH) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product Complex->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Chloropyrimidine, Coupling Partner, Base setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: A standard experimental workflow for a cross-coupling reaction.

Troubleshooting_Workflow cluster_yes If Yes: cluster_no If No: start Low Yield check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm side_reactions Check for Side Products (Hydrolysis, Homocoupling) yes_sm->side_reactions check_conditions Review Reaction Conditions (Temp, Time) no_sm->check_conditions workup_loss Investigate Work-up & Purification Losses side_reactions->workup_loss check_reagents Verify Reagent Quality & Catalyst Activity check_conditions->check_reagents optimize Screen Catalyst, Ligand, Base, & Solvent check_reagents->optimize

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as a di-chlorinated pyrimidine precursor or excess piperidine.

  • Hydrolysis products: The chloro-group on the pyrimidine ring can be susceptible to hydrolysis, leading to the corresponding hydroxyl- a pyrimidine derivative, particularly if moisture is present during the reaction or work-up.

  • Di-substituted products: If the starting pyrimidine has multiple reactive chlorine atoms, piperidine may substitute at more than one position.

  • Solvent-related impurities: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended general purification strategies for this compound?

A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your synthesis. Often, a combination of both methods is used to achieve high purity.

Q3: How can I assess the purity of my compound after purification?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. An HPLC method for a related compound, 4-Amino-2-chloropyridine, uses a Primesep 100 column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm[1]. This could be a starting point for developing a method for your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Issue: Oiling out instead of crystallization.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to the hot solution.

    • Try a lower-boiling point solvent.

    • Reduce the initial amount of solvent used to dissolve the compound.

    • Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

Issue: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation may be inhibited.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod.

    • Add a seed crystal of the pure compound.

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Cool the solution to a lower temperature (e.g., in a freezer).

Issue: Low recovery of the purified product.

  • Cause: The compound may have significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • Cool the solution for a longer period or to a lower temperature.

    • Try a different solvent or a solvent mixture. For a related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, recrystallization from acetone was successful[2]. Another similar compound was crystallized from demineralized water[3].

Solvent SystemTemperature (°C) for DissolutionObservations upon CoolingEstimated Yield (%)Purity Assessment (e.g., TLC, HPLC)
Example: Acetone56White needles formed at RTUser-definedUser-defined
Example: Ethanol/Water78Precipitate formed at 4°CUser-definedUser-defined
User-defined
User-defined
Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Issue: Poor separation of spots on TLC.

  • Cause: The chosen solvent system (eluent) is not optimal.

  • Solution:

    • Systematically vary the polarity of the eluent. A common starting point for nitrogen-containing compounds is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane).

    • Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent. This can prevent the "streaking" of basic compounds on the silica gel. For a similar compound, purification was achieved using ethyl acetate with a silica gel pad[4].

Issue: The compound is stuck on the column.

  • Cause: The eluent is not polar enough to move the compound.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • If a gradient is already being used, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Issue: Co-elution of the product and an impurity.

  • Cause: The polarity of the product and the impurity are very similar in the chosen eluent.

  • Solution:

    • Try a different solvent system. Changing the solvents can alter the interactions with the stationary phase and improve separation.

    • Use a shallower solvent gradient during elution to increase the resolution between closely eluting compounds.

    • Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can either run the column isocratically (with the same solvent mixture) or with a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling & Ice Bath Dissolve->Cool Recrystallization->Dissolve LoadColumn Load on Silica Gel Column ColumnChromatography->LoadColumn Filter Vacuum Filtration Cool->Filter Dry Drying Filter->Dry PureProduct1 Pure Product Dry->PureProduct1 PurityCheck Purity Analysis (TLC, HPLC, NMR) PureProduct1->PurityCheck Elute Elute with Solvent Gradient LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze TLC Analysis CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct2 Pure Product Evaporate->PureProduct2 PureProduct2->PurityCheck

Caption: General purification workflow.

TroubleshootingRecrystallization Troubleshooting Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Problem: Oiling Out Cooling->OilingOut NoCrystals Problem: No Crystals Form Cooling->NoCrystals GoodCrystals Good Crystals Form Cooling->GoodCrystals Solution1 Solution: - Add co-solvent - Use lower boiling solvent - Slower cooling OilingOut->Solution1 Solution2 Solution: - Scratch flask - Add seed crystal - Concentrate solution NoCrystals->Solution2

Caption: Recrystallization troubleshooting guide.

References

Technical Support Center: Stability of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in various solvents. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and recommended experimental protocols to address challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis and solvolysis. The chlorine atom on the pyrimidine ring is electron-withdrawing, making the corresponding carbon atom prone to nucleophilic attack by water (hydrolysis) or alcohol-based solvents (solvolysis). This can lead to the formation of degradation products and a decrease in the concentration of the parent compound over time.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation product is likely formed through the substitution of the chloro group. In aqueous solutions, this would result in the formation of 2-amino-6-(piperidin-1-yl)pyrimidin-4-ol. In alcoholic solvents, such as methanol or ethanol, the corresponding methoxy or ethoxy derivatives would be formed.

Q3: How can I minimize the degradation of this compound in solution?

A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents (e.g., DMSO, acetonitrile) and store the solution at low temperatures (-20°C or -80°C) in a tightly sealed, light-protected container. Avoid prolonged storage in protic solvents like water, methanol, or ethanol.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions can potentially catalyze the hydrolysis of the chloro group. Therefore, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible, if compatible with the experimental design.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Degradation of the compound during sample preparation or analysis.Prepare solutions immediately before analysis. Use aprotic solvents for dissolution and dilution if possible. Ensure the mobile phase is compatible with the compound's stability.
Loss of compound concentration over time in stored solutions. Hydrolysis or solvolysis in protic solvents.Store stock solutions in aprotic solvents at low temperatures. For aqueous assays, prepare working solutions from a fresh stock solution immediately before use.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider the use of a stabilizing agent if degradation is significant.
Precipitation of the compound from solution. Poor solubility in the chosen solvent.Determine the solubility of the compound in various solvents to select the most appropriate one. The use of co-solvents or excipients may be necessary to improve solubility.

Experimental Protocols

Protocol for Assessing Compound Stability in Different Solvents

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in an aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and identify degradation products.

Data Presentation

Table 1: Stability of this compound in Various Solvents under Stressed Conditions
Stress Condition Solvent Incubation Time (hours) Temperature (°C) Parent Compound Remaining (%) Major Degradation Products Identified
Acidic Hydrolysis0.1 M HCl2460Data to be filledData to be filled
Basic Hydrolysis0.1 M NaOH860Data to be filledData to be filled
Oxidative Degradation3% H₂O₂2425Data to be filledData to be filled
Thermal (Solid)-7280Data to be filledData to be filled
PhotolyticAcetonitrile2425Data to be filledData to be filled

Visualizations

Hydrolysis_Pathway Parent This compound H2O H₂O (Hydrolysis) Parent->H2O Degradation_Product 2-Amino-6-(piperidin-1-yl)pyrimidin-4-ol H2O->Degradation_Product -HCl

Caption: Proposed hydrolysis pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_MS HPLC/LC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Data_Analysis Data Interpretation HPLC_MS->Data_Analysis

Caption: Experimental workflow for stability assessment.

Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of poor aqueous solubility of pyrimidine-based compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the underlying reasons for the poor aqueous solubility of some pyrimidine compounds?

A1: The limited water solubility of certain pyrimidine derivatives can be attributed to several physicochemical characteristics. Pyrimidine-based drug candidates often have a high molecular weight and are lipophilic (fat-loving), which inherently reduces their solubility in water.[1] Furthermore, the flat, symmetrical structure of the pyrimidine ring can lead to a stable crystalline structure with high lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]

Q2: What are the principal strategies to enhance the aqueous solubility of pyrimidine compounds?

A2: There are two main avenues for improving the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies.[1]

  • Chemical Modifications: These involve altering the molecule's structure to be more water-friendly.

  • Formulation Strategies: These approaches focus on how the drug is delivered, without changing the chemical structure of the pyrimidine compound itself.[1]

Q3: How does the pH of a solution affect the solubility of pyrimidine compounds?

A3: The pH of the aqueous environment can dramatically impact the solubility of pyrimidine compounds, particularly those that can gain or lose a proton (ionizable functional groups).[1] For pyrimidines that are weak bases, their solubility typically increases in acidic conditions (lower pH) because they become protonated, forming a more soluble salt.[1] Conversely, for pyrimidines with acidic properties, solubility is enhanced in more basic conditions (higher pH).[1] Therefore, adjusting the pH of a formulation can be a straightforward and potent method to increase solubility.[1][2]

Q4: Can temperature be used to improve the solubility of pyrimidine compounds?

A4: Yes, for most compounds, including pyrimidines, increasing the temperature will increase their solubility in water.[1][3] However, the degree of this effect can vary significantly depending on the specific compound. While heating can be a useful technique in a laboratory setting, it's crucial to consider the thermal stability of your compound to avoid degradation.[4]

Q5: My pyrimidine compound is precipitating in my in vitro biological assay. What can I do?

A5: Compound precipitation in biological assays is a frequent issue that can lead to inaccurate and unreliable results.[5] This often happens when a concentrated stock solution of the compound in an organic solvent like DMSO is diluted into an aqueous assay buffer.[5] To troubleshoot this, you can:

  • Decrease the final concentration: The most straightforward solution is to lower the concentration of your compound in the assay to below its solubility limit.[5]

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Adding the compound stock dropwise to the assay buffer while gently vortexing can also help.[5]

  • Pre-warm the assay medium: Warming the aqueous solution to the experimental temperature (e.g., 37°C) before adding the compound can improve solubility.[5]

  • Incorporate solubilizing agents: If compatible with your assay, adding a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) or using co-solvents can help keep the compound in solution.[6]

Troubleshooting Guides

Guide 1: Compound Precipitation During Experiments

This guide provides a systematic approach to addressing compound precipitation issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of the compound exceeds its solubility in the aqueous buffer.[5]- Lower the final concentration of the compound. - Perform serial dilutions instead of a single large dilution.[5] - Add the compound stock to the buffer dropwise while gently mixing.[5]
Rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous solution.[5]- Prepare an intermediate dilution of the compound in the assay buffer. - Ensure the final DMSO concentration is low (typically <0.5%).[7]
Precipitation Over Time in an Incubator Temperature shift affecting solubility (e.g., from room temperature to 37°C).[5]- Pre-warm the cell culture media to 37°C before adding the compound.[5] - Ensure the incubator maintains a stable temperature.
pH shift in the medium due to the CO2 environment or cellular metabolism.[5]- Use a buffer, such as HEPES, to maintain a stable pH. - Test the compound's solubility at different pH values to understand its sensitivity.
The compound is interacting with components in the cell culture media (e.g., proteins, salts).[5]- Test the solubility of the compound in both serum-free and serum-containing media to see if serum proteins are affecting solubility.[6]
Cloudiness or Turbidity in Media Fine particulate precipitation.- Visually inspect a sample under a microscope to confirm the presence of a precipitate. - Follow the solutions for immediate precipitation.
Microbial contamination.- Distinguish from a chemical precipitate by checking for motile microorganisms under high magnification. - If contamination is suspected, discard the culture and review sterile techniques.

Quantitative Data Summary

The following table summarizes the enhancement in apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives using different polymers to form amorphous solid dispersions.

Compound Polymer Drug/Polymer Ratio (w/w) Solubility Enhancement Factor
Derivative 1PVPVA10/90~15-fold
Derivative 1Soluplus®10/90~12-fold
Derivative 1PVP K3010/90~10-fold
Derivative 2PVPVA10/90~20-fold
Derivative 2Soluplus®10/90~18-fold
Derivative 2PVP K3010/90~14-fold

Data synthesized from a study on pyrazolo[3,4-d]pyrimidine derivatives. The exact enhancement can vary based on the specific derivative and experimental conditions.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement using Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of an amorphous solid dispersion to improve the solubility of a pyrimidine-based compound.

Materials:

  • Pyrimidine-based compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the compound and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve

Methodology:

  • Dissolution: Accurately weigh the pyrimidine compound and the selected hydrophilic polymer (e.g., in a 1:9 drug-to-polymer ratio). Dissolve both components in a minimal amount of the chosen volatile organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film is formed on the inside of the flask.

  • Drying: Carefully scrape the solid film from the flask. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: After drying, pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powdered solid dispersion through a sieve (e.g., #65 mesh) to ensure a uniform particle size.

  • Storage: Store the prepared amorphous solid dispersion in a desiccator to protect it from moisture.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for the absence of crystallinity.

  • Solubility Assessment: Determine the apparent solubility of the prepared solid dispersion in an aqueous buffer (e.g., PBS pH 7.4) and compare it to the solubility of the pure crystalline compound.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol details the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of a pyrimidine compound.

Materials:

  • Pyrimidine-based compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Water

  • Mortar and pestle

  • Oven

  • Sieve

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of the pyrimidine compound to the cyclodextrin (commonly 1:1 or 1:2).

  • Paste Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of water dropwise while triturating to form a homogeneous paste.

  • Incorporation of Compound: Accurately weigh the pyrimidine compound and add it to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes). If the mixture becomes too dry, add a small amount of water to maintain a suitable consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared inclusion complex in a tightly sealed container in a cool, dry place.

  • Solubility Assessment: Measure the solubility of the complex in an aqueous buffer and compare it to that of the uncomplexed pyrimidine compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start with Poorly Soluble Pyrimidine Compound dissolve Dissolve Compound and Polymer in Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Solid Film (Vacuum Oven) evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store Solid Dispersion pulverize->store characterize Characterize Amorphous State (DSC, PXRD) store->characterize assess Assess Solubility Enhancement characterize->assess end Solubility Enhanced Compound assess->end

Caption: Workflow for solubility enhancement using amorphous solid dispersion.

troubleshooting_workflow start Precipitation Observed in Assay check_conc Is Final Concentration Below Known Solubility? start->check_conc lower_conc Lower Max Concentration & Retest check_conc->lower_conc No check_dilution Review Dilution Protocol check_conc->check_dilution Yes resolved Issue Resolved lower_conc->resolved serial_dilution Use Serial Dilution & Gentle Mixing check_dilution->serial_dilution check_buffer Evaluate Assay Buffer (pH, salts, serum) serial_dilution->check_buffer test_buffer Test Alternative Buffers/pH check_buffer->test_buffer optimize_assay Optimize Assay Conditions (e.g., add solubilizers) test_buffer->optimize_assay optimize_assay->resolved

Caption: Troubleshooting logic for compound precipitation in assays.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitors Inhibitors Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP Brequinar Brequinar (DHODH Inhibitor) Brequinar->Dihydroorotate

Caption: De novo pyrimidine biosynthesis pathway and the site of action for the inhibitor Brequinar.

References

Preventing degradation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] Keep the container tightly sealed to prevent exposure to moisture and air. For extended storage, consider refrigeration or freezing.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include hydrolysis, oxidation, and photodegradation. The chloro group on the pyrimidine ring is susceptible to hydrolysis, potentially being replaced by a hydroxyl group. The piperidine and amine functionalities can be prone to oxidation. Exposure to light may also induce degradation.

Q3: How can I detect degradation of my sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q4: Is this compound sensitive to light?

A4: Halogenated pyrimidines can be susceptible to photodegradation. Therefore, it is recommended to store the compound in an amber or opaque vial to protect it from light.

Q5: What are the signs of improper storage?

A5: Visual signs of improper storage and potential degradation include discoloration (e.g., yellowing or browning), changes in physical form (e.g., from a powder to a sticky solid), or the development of an unusual odor. Any of these changes suggest that the compound's purity may be compromised.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample color (e.g., yellowing) Oxidation or photodegradationStore the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial.
Decreased purity observed by HPLC Hydrolysis due to moisture exposureEnsure the storage container is tightly sealed and stored in a desiccator. Use anhydrous solvents when preparing solutions.
Inconsistent experimental results Degradation of the compound in solutionPrepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) and for a limited time. Perform a quick purity check by HPLC before use.
Formation of a precipitate in solution Poor solubility or degradation leading to insoluble productsEnsure the solvent is appropriate and the concentration is within the solubility limits. If a precipitate forms in a previously clear solution, it may be a sign of degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

2. Instrumentation:

  • HPLC system with a UV detector

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 10% to 90% acetonitrile) with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the HPLC gradient.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks.

Table of HPLC Parameters:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C
Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (dissolved in a neutral solvent and kept at room temperature), by HPLC as described in Protocol 1 to observe the formation of degradation products.

Visualizations

degradation_pathway compound 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine hydrolysis_product 4-Hydroxy-6-piperidin-1-yl- pyrimidin-2-ylamine compound->hydrolysis_product Hydrolysis (H₂O) oxidation_product Oxidized Piperidine/Amine Derivatives compound->oxidation_product Oxidation ([O]) photo_product Photodegradation Products compound->photo_product Photodegradation (hν)

Caption: Inferred degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Observation cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting storage Store Compound (Cool, Dry, Dark) observation Visual Inspection (Color, Form) storage->observation degradation_suspected Degradation Suspected? observation->degradation_suspected sample_prep Prepare Sample Solution hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Analyze Purity hplc_analysis->data_analysis data_analysis->degradation_suspected yes Yes degradation_suspected->yes no No degradation_suspected->no forced_degradation Perform Forced Degradation Study yes->forced_degradation proceed Proceed with Experiment no->proceed

Caption: Workflow for storage, analysis, and troubleshooting of the compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving chloropyrimidines. Chloropyrimidines are crucial building blocks in medicinal chemistry, but their lower reactivity compared to bromo or iodo analogs presents unique challenges. This guide offers solutions to common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with chloropyrimidines so challenging?

A1: The primary challenge lies in the strength of the C-Cl bond, which is stronger and less readily undergoes oxidative addition to the palladium catalyst compared to C-Br or C-I bonds.[1] This inherent low reactivity often leads to low or no product formation.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[2]

Q2: Which palladium catalysts and ligands are most effective for chloropyrimidine couplings?

A2: For Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyrimidines, highly active catalyst systems are generally required.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][3] These ligands promote the difficult oxidative addition step and stabilize the palladium catalyst.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is often used.[2][4]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role in activating the coupling partners. For Suzuki-Miyaura couplings, strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective, especially for less reactive chloropyrimidines.[1][3] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.[2][5] The choice of base can significantly impact the reaction yield, so screening different bases is a recommended optimization step.[3]

Q4: What are the most common side reactions and how can they be minimized?

A4: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid.[1][3] Protodeboronation can be minimized by using anhydrous solvents and reagents or by using more stable boronic esters (e.g., pinacol esters).[1] Homocoupling is often promoted by the presence of oxygen; therefore, ensuring the reaction is thoroughly degassed is crucial.[1][3] In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of -Cl with -H) can be a significant side reaction.[5] This can be suppressed by using anhydrous conditions and a slight excess of the amine.[5]

Q5: How can I achieve regioselectivity in reactions with dichloropyrimidines?

A5: In 2,4-dichloropyrimidines, the C4-chloro position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2-position.[6][7] However, selectivity can be influenced by the choice of ligand.[8] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selectivity in Suzuki-Miyaura couplings.[8] In some cases, specific conditions can be found to favor reaction at the C2 position.[9] For 6-aryl-2,4-dichloropyrimidines, highly regioselective amination at the C4 position has been achieved using LiHMDS as the base.[10]

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is resulting in a low yield or no product.

Potential Cause Recommended Solution
Catalyst Inactivity Switch to a more active catalyst system. Use bulky, electron-rich ligands like SPhos or XPhos.[1][3] Consider using a palladium precatalyst.
Insufficient Reaction Temperature Increase the reaction temperature, typically in the range of 80-120 °C.[1][2] Microwave irradiation can also be effective.[2]
Ineffective Base Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[1][3]
Catalyst Deactivation by Oxygen Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1][3]
Substrate Reactivity Chloropyrimidines are less reactive than their bromo or iodo counterparts. Higher catalyst loading (up to 5 mol%) may be necessary.[5]

A troubleshooting workflow for low yields in Suzuki-Miyaura couplings is depicted below.

G start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temperature Is the reaction temperature sufficient? catalyst->temperature No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes base Is the base effective? temperature->base No solution_temperature Increase temperature to 80-120 °C. Consider microwave irradiation. temperature->solution_temperature Yes degas Is the system properly degassed? base->degas No solution_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->solution_base Yes solution_degas Degas solvents thoroughly. degas->solution_degas Yes G setup 1. Reaction Setup (Chloropyrimidine, Boronic Acid, Catalyst, Ligand, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Work-up (Cool, Dilute, Wash) react->workup purify 6. Purify (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 L₂Pd(Ar)(Cl) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR₂ Base pd_complex2 L₂Pd(Ar)(NR₂) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Technical Support Center: Managing Regioselectivity in Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position of an unsubstituted 2,4-dichloropyrimidine ring is more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2] The typical reactivity order is C4 > C2.[1][3] This preference is attributed to the greater electron deficiency and higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, which can better stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[2][4] However, this intrinsic selectivity is often moderate, leading to mixtures of C4 and C2 isomers, with ratios sometimes as low as 1:1 to 4:1, which can be challenging to separate.[1]

Q2: What are the key factors that control the C4 vs. C2 regioselectivity?

The regioselectivity of reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[1][5] Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring:

    • Electron-withdrawing groups (EWGs) at the C5 position (e.g., nitro, cyano) generally enhance the inherent preference for substitution at the C4 position.[1][2]

    • Electron-donating groups (EDGs) at the C6 position (e.g., methoxy, methylamino) can reverse the typical selectivity, favoring substitution at the C2 position.[1][2][5][6] This is because the EDG alters the LUMO distribution, making the C2 position more electrophilic.[4][6]

    • Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity.[5]

  • Nature of the Nucleophile: The structure of the nucleophile plays a crucial role. For instance, while many nucleophiles prefer the C4 position, certain tertiary amines have been shown to exhibit high selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][7][8]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst, particularly in palladium-catalyzed cross-coupling reactions, can dramatically alter the isomeric ratio of the products.[1][2] For example, specific Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective C-S cross-coupling.[9][10][11]

    • Base: The base used can significantly influence selectivity. For example, LiHMDS has been identified as a superior base for achieving high C4 regioselectivity in some Pd-catalyzed aminations.[1]

    • Solvent and Temperature: These parameters are crucial and can be optimized to favor the formation of one isomer over the other.[1][2][3]

Q3: How can I enhance selectivity for the C4 position?

To favor the formation of the C4-substituted product, several strategies can be employed:

  • Palladium Catalysis: For amination of 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach using a base like LiHMDS can strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]

  • Microwave-Assisted Suzuki Coupling: For Suzuki couplings with aryl and heteroaryl boronic acids, microwave irradiation with a catalyst like Pd(PPh₃)₄ can provide C4-substituted pyrimidines in good to excellent yields with short reaction times.[12][13]

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1]

  • Solvent and Base Optimization: Systematically screening different solvents and bases can help identify conditions that maximize C4 substitution. For example, using n-butanol with DIPEA has been reported to be effective.[2][3]

Q4: Under what conditions is C2 amination or coupling favored?

Achieving C2 selectivity often requires overcoming the intrinsic preference for C4 reaction. Key strategies include:

  • Ring Substitution: Introducing an electron-donating group (EDG) at the C6 position is a common strategy to direct nucleophilic attack to the C2 position.[2][5][6]

  • Specialized Catalysts: For C-S cross-coupling reactions, using Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selectivity with thiols.[9][11]

  • Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can facilitate regioselective amination at the C2 position.[14]

  • Tertiary Amine Nucleophiles: In the case of 5-substituted-2,4-dichloropyrimidines with an EWG, tertiary amine nucleophiles can show excellent C2 selectivity.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., due to electron-donating groups).1. Use a stronger nucleophile or an activating agent.2. Gradually and cautiously increase the reaction temperature while monitoring for side products.[2]3. Screen a range of solvents and bases to find optimal conditions.[2]4. Consider if ring substituents are deactivating and if a different synthetic route or a catalyzed reaction is necessary.[2]
Poor C4-selectivity / Mixture of C2 and C4 isomers 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. Steric hindrance near the C4 position.3. The specific nucleophile has a preference for the C2 position.4. Reaction conditions favor C2-substitution.1. Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures.[2]2. Use a Catalyst: For aminations, a palladium catalyst can significantly increase C4 selectivity.[1][2] For Suzuki couplings, Pd(PPh₃)₄ is often effective for C4-selectivity.[12]3. Modify the Nucleophile: If possible, consider if a different nucleophile could offer better selectivity.4. Control Stoichiometry: Carefully control the stoichiometry of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized to avoid scrambling.[2]
Unselective reaction leading to di-substitution 1. The reaction is run for too long or at too high a temperature.2. Excess nucleophile is used.1. Monitor the reaction closely and stop it after the mono-substituted product is formed.2. Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).
Side reactions (e.g., hydrolysis, solvolysis) 1. Presence of water in the reaction mixture.2. Use of alcohol-based solvents with a base.1. Ensure the use of anhydrous solvents and reagents to minimize hydrolysis of the chloro-substituent.[15]2. If solvolysis is an issue, switch to a non-protic solvent like dioxane, toluene, or THF.[15]

Data Presentation: Regioselectivity in Dichloropyrimidine Reactions

Table 1: Regioselectivity of Amination of 2,4-Dichloropyrimidines

Dichloropyrimidine SubstrateAmine NucleophileCatalyst/BaseSolventTemp (°C)C4:C2 RatioReference
2,4-dichloropyrimidineNeutral N-nucleophiles---1:1 to 4:1[1]
6-aryl-2,4-dichloropyrimidineSecondary aminesPd / LiHMDS-RT> 30:1[1]
5-nitro-2,4-dichloropyrimidineTertiary amines-CHCl₃40Excellent C2 selectivity[7][8]

Table 2: Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeDichloropyrimidine SubstrateCoupling PartnerCatalyst SystemC4:C2 SelectivityReference
Suzuki Coupling 2,4-dichloropyrimidineAryl/Heteroaryl boronic acidsPd(PPh₃)₄ / K₂CO₃Predominantly C4[12][13]
C-S Coupling 2,4-dichloropyrimidineThiols(η³-tBu-indenyl)PdCl(IPent)Predominantly C2[10]
Buchwald-Hartwig Amination 2,4-dichloropyrimidineAminesPd(II) precatalystFavors C4[10]

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine [16]

This protocol describes a highly efficient and regioselective procedure for the synthesis of C4-substituted pyrimidines.

  • Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Inert Atmosphere: Flush the vial with argon.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • Work-up: After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [2]

This protocol is designed to achieve high C4-selectivity in amination reactions.

  • Reagent Preparation: In a separate vial, pre-mix the amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

  • Reaction Setup: In the main reaction vessel, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst in an appropriate anhydrous solvent under an inert atmosphere.

  • Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regioselective Outcomes Substituents Ring Substituents C4_Selectivity C4-Substitution (Generally Favored) Substituents->C4_Selectivity C5-EWG C2_Selectivity C2-Substitution (Specific Conditions) Substituents->C2_Selectivity C6-EDG Nucleophile Nucleophile Nature Nucleophile->C2_Selectivity Tertiary Amines Conditions Reaction Conditions Conditions->C4_Selectivity Std. Pd-Catalysis (e.g., Suzuki) Conditions->C4_Selectivity Base (LiHMDS) Solvent, Temp Conditions->C2_Selectivity Bulky NHC-Pd Catalyst (C-S Coupling) G cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway start 2,4-Dichloropyrimidine Substrate c4_cond Standard Conditions (e.g., Pd(PPh3)4, K2CO3) start->c4_cond c2_cond Specific Conditions (e.g., Bulky NHC-Pd Ligand, C6-EDG substituent) start->c2_cond c4_prod 4-Substituted-2-chloropyrimidine c4_cond->c4_prod c2_prod 2-Substituted-4-chloropyrimidine c2_cond->c2_prod G start Start Reaction Setup monitor Monitor Reaction (TLC, LC-MS) start->monitor troubleshoot Troubleshoot? monitor->troubleshoot workup Quench & Workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product troubleshoot->workup Reaction Complete low_yield Low Yield/ No Reaction troubleshoot->low_yield Incomplete mixture Mixture of Isomers troubleshoot->mixture Poor Selectivity optimize Optimize Conditions (Temp, Solvent, Base, Catalyst) low_yield->optimize mixture->optimize optimize->start Retry

References

Validation & Comparative

Navigating Purity: A Comparative Guide to Analytical Methods for 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methods for the purity assessment of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, a substituted pyrimidine derivative. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.

The purity of this compound is critical, as impurities can impact its efficacy, safety, and stability. A multi-faceted analytical approach is often necessary for comprehensive purity profiling, including the identification and quantification of process-related impurities, degradation products, and residual solvents. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

A summary of the key performance attributes of each technique for the analysis of this compound is presented below.

Analytical TechniqueCommon ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Primary method for purity and impurity quantification.High resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.May require derivatization for some compounds to enhance detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impurities, including residual solvents.Excellent separation efficiency and definitive identification through mass fragmentation patterns.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main component and impurities. Quantitative analysis (qNMR).Provides detailed structural information and can be used for absolute quantification without a reference standard of the impurity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to guide researchers in setting up their experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial composition) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of residual solvents from the synthesis process.

Instrumentation:

  • GC system coupled with a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Headspace analysis is preferred for residual solvents. Dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR is a powerful tool for the structural confirmation of the target compound and for identifying and quantifying impurities with distinct proton signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known concentration and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest to ensure full relaxation for quantitative analysis.

  • Data Processing: Integration of the signals corresponding to the analyte and the internal standard.

Visualizing the Workflow and Analytical Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship between the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Bulk Sample of 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Prep_HPLC Dissolution for HPLC Analysis Sample->Prep_HPLC Prep_GC Headspace Vial Preparation for GC-MS Sample->Prep_GC Prep_NMR Dissolution for NMR Analysis Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS NMR NMR Spectroscopy Prep_NMR->NMR Data_HPLC Purity & Impurity Quantification HPLC->Data_HPLC Data_GCMS Residual Solvent Identification & Quantification GCMS->Data_GCMS Data_NMR Structural Confirmation & qNMR Purity NMR->Data_NMR Final_Report Comprehensive Purity Report Data_HPLC->Final_Report Data_GCMS->Final_Report Data_NMR->Final_Report analytical_relationship Compound 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine HPLC HPLC-UV/DAD Compound->HPLC NMR NMR Compound->NMR Imp_NV Non-Volatile Impurities (e.g., starting materials, by-products) Imp_NV->HPLC LCMS LC-MS/MS (for identification) Imp_NV->LCMS Identification Imp_V Volatile Impurities (e.g., residual solvents) GCMS GC-MS Imp_V->GCMS Imp_S Structural Isomers Imp_S->HPLC Imp_S->NMR Imp_D Degradation Products Imp_D->HPLC Imp_D->LCMS Identification

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a privileged structure in the quest for novel anticancer drugs. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various pyrimidine derivatives, with a focus on their role as kinase inhibitors, a critical class of anticancer therapeutics. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of next-generation pyrimidine-based cancer therapies.

Comparative Anticancer Activity: Focus on Kinase Inhibition

The anticancer efficacy of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. These modifications dictate the molecule's affinity and selectivity for its biological target, primarily protein kinases, which are often dysregulated in cancer. This section presents a comparative analysis of the in vitro activity of different classes of pyrimidine derivatives against various cancer cell lines and specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its potent kinase inhibitory activity. The following table summarizes the cytotoxic activity of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against several human cancer cell lines.

CompoundRA-549 IC50 (µM)PC-3 IC50 (µM)HCT-116 IC50 (µM)Reference
8a 4-chlorophenyl16.27.9825.61[1]
8b 4-methoxyphenyl>10018.01>100[1]
8d 4-fluorophenyl7.237.12>100[1]
9a 4-chlorophenyl>1009.26>100[1]

Table 1: In vitro cytotoxic activity of selected pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

The data in Table 1 suggests that the substitution at the phenyl ring plays a crucial role in the cytotoxic activity. For instance, compounds with a halogen substituent (4-chloro and 4-fluoro) generally exhibit higher potency compared to the methoxy-substituted analog.

Further investigation into the specific molecular target of these compounds revealed potent inhibitory activity against both wild-type and mutant forms of EGFR.

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
8a 0.0990.123[1]
8b 0.4190.290[1]
9a 0.5940.571[1]
Erlotinib -0.071[1]

Table 2: In vitro inhibitory activity of selected pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against EGFR kinases.

Compound 8a , with a 4-chlorophenyl substituent, demonstrated the most potent inhibition of both wild-type and the T790M mutant of EGFR, highlighting its potential as a dual inhibitor.

Pyrimidine-5-carbonitrile Derivatives

Another class of promising anticancer agents is the pyrimidine-5-carbonitrile derivatives. The following table presents the cytotoxic activity of a series of these compounds against different cancer cell lines.

CompoundR1R2HepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Reference
10a 4-ClH---[2]
10b 4-ClCH33.565.857.68[2]
13a 4-OCH3H---[2]
13b 4-OCH3CH3---[2]
15a 4-FH---[2]
15e 4-FCH3---[2]
15j 4-FC2H5---[2]
Erlotinib --0.871.125.27[2]

Table 3: In vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives.

Compound 10b emerged as a particularly potent derivative, exhibiting significant cytotoxicity across all three cell lines. Further studies on its EGFR inhibitory activity revealed its high potency.

CompoundEGFR IC50 (nM)Reference
10b 8.29 ± 0.04[2]
Erlotinib 2.83 ± 0.05[2]

Table 4: In vitro EGFR inhibitory activity of compound 10b.

The strong EGFR inhibition by compound 10b correlates with its potent anticancer activity, suggesting that its mechanism of action is, at least in part, mediated through the inhibition of this kinase.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7, HepG2)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6] Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Pyrimidine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrimidine derivatives in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the test compound or vehicle control (DMSO).

    • 2 µL of the diluted EGFR enzyme.

    • 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]

  • ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition of EGFR activity is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships and Pathways

Graphical representations are invaluable for understanding complex biological processes and the logic behind drug design. The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Identification Lead Identification (Pyrimidine Scaffold) Synthesis Synthesis of Derivatives Lead_Identification->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) In_Vitro_Screening->Kinase_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

General Workflow for a Structure-Activity Relationship (SAR) Study.

SAR_Logic cluster_substituents Substituents Pyrimidine_Core Pyrimidine Core Essential for kinase hinge binding Activity Anticancer Activity (Kinase Inhibition) Pyrimidine_Core->Activity Foundation R1 R1 (e.g., at C4) Anilino group for EGFR binding Modulates selectivity and potency R1->Activity Determines Potency & Selectivity R2 R2 (e.g., at C2) Can be modified to improve solubility Affects pharmacokinetic properties R2->Activity Influences ADME Properties R3 R3 (e.g., at C5) Electron-withdrawing groups can enhance activity R3->Activity Fine-tunes Activity

Logical Relationship Between Substituents and Anticancer Activity.

References

Comparative Efficacy of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of analogs based on the 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine scaffold. The focus is on the structure-activity relationships (SAR) of these compounds, particularly as inhibitors of protein kinases, which are critical targets in drug discovery for various diseases, including cancer and inflammatory disorders. This document summarizes quantitative inhibition data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2-aminopyrimidine moiety, in particular, is a common feature in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The this compound core offers a versatile platform for developing selective and potent enzyme inhibitors. Modifications at the 2-amino, 4-chloro, and piperidinyl positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide compares the efficacy of various analogs, primarily focusing on their activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs), both of which are key players in inflammatory signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against key kinase targets. The data, presented as IC50 values, highlight the structure-activity relationships and the impact of different substitutions on inhibitory potency.

Table 1: Inhibitory Activity of Pyrimidine Analogs against IRAK4

Compound IDR1 (at C4)R2 (at C6)Modifications on PiperidineIRAK4 IC50 (nM)Kinase Selectivity Notes
Analog A ArylAmino-ModerateAlso inhibits TAK1
Analog B ArylAmino-Potent (e.g., 27)>100-fold selective against 99% of 111 tested kinases for some optimized compounds.[1]
Analog C ArylAmino-ModestSelectivity over TAK1 is influenced by the size and type of substituents at C5.[1][2]

Table 2: Inhibitory Activity of Pyrimidine Analogs against JAK Family Kinases

Compound IDR1 (at C4)R2 (at C6)ModificationsJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
R507 (33) --Complex aminophenyl derivative2.11292312
Analog D --Initial HTS hit----
Analog E -AminoOptimization of HTS hitPotentSelective over--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant human kinase (e.g., IRAK4, JAK1)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal is inversely proportional to the amount of inhibitor activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Proinflammatory_Cytokines Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->IRAK4 JAK_STAT_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK recruits STAT STAT Cytokine_Receptor->STAT recruits Cytokine Cytokine Cytokine->Cytokine_Receptor JAK->Cytokine_Receptor phosphorylates JAK->JAK JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->JAK Experimental_Workflow Compound_Library Compound Library (Pyrimidine Analogs) Primary_Screening Primary Screening (In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

A Comparative Guide to the Off-Target Effects of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of several widely used pyrimidine-based kinase inhibitors. By presenting quantitative data on their selectivity profiles, detailed experimental methodologies, and visualizations of affected signaling pathways, this document aims to equip researchers with the necessary information to better interpret experimental results and anticipate potential off-target liabilities in drug development.

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1] While this property has led to the development of numerous successful targeted therapies, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity.[2] Consequently, many pyrimidine-based inhibitors exhibit off-target activity, which can lead to unexpected biological effects, toxicities, or in some cases, beneficial polypharmacology.[3] Understanding the off-target profile of these inhibitors is therefore critical for both basic research and clinical applications. This guide focuses on a selection of prominent pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, Erlotinib, Lapatinib, and Ruxolitinib, providing a comparative analysis of their on- and off-target activities.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activities of selected pyrimidine-based kinase inhibitors against their primary targets and a panel of off-target kinases. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are derived from KINOMEscan™ and other biochemical assays. Lower values indicate stronger binding or inhibition.

Table 1: KINOMEscan™ Selectivity Data (Kd in nM) for Imatinib, Gefitinib, Erlotinib, and Lapatinib

Kinase TargetImatinib (Kd, nM)Gefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (Kd, nM)On/Off-Target
ABL1 25 >10000>10000>10000On-Target (Imatinib)
KIT 110 >10000>10000>10000On-Target (Imatinib)
PDGFRA 130 >10000>10000>10000On-Target (Imatinib)
EGFR >100003.4 0.5 11 On-Target (Gefitinib, Erlotinib, Lapatinib)
ERBB2 (HER2) >100002600120014 On-Target (Lapatinib)
DDR13111015001800Off-Target
LCK230>10000>10000>10000Off-Target
SRC570>10000>10000220Off-Target
YES1610>10000>10000200Off-Target
RIPK2931419160Off-Target
MAP4K5130160480110Off-Target
STK10>1000017024>10000Off-Target

Data sourced from the HMS LINCS Project KINOMEscan assays.[4][5][6][7]

Table 2: Ruxolitinib Kinase Selectivity Profile (IC50 in nM)

Kinase TargetRuxolitinib (IC50, nM)On/Off-Target
JAK1 3.3 On-Target
JAK2 2.8 On-Target
TYK219Off-Target
JAK3428Off-Target
ROCK2160Off-Target
c-SRC>1000Off-Target
Lck>1000Off-Target

Data compiled from multiple preclinical studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

KINOMEscan™ Competition Binding Assay

This biochemical assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement. A proprietary, broadly active kinase inhibitor is immobilized on a solid support, and a DNA-tagged kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The amount of kinase bound is inversely proportional to the affinity of the test compound.[5]

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., Imatinib) is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. For Kd determination, this is performed at 11 serial threefold dilutions of the test compound. The results are reported as Kd (dissociation constant) in nM.[5]

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to measure inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. An inhibitor that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound at various concentrations.

    • Prepare a 3X solution of the kinase and a Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His).

    • Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: Cells are treated with the kinase inhibitor, and then stimulated to activate the signaling pathway of interest. The cells are then lysed, and the phosphorylation status of a specific downstream protein is assessed by Western blotting using a phospho-specific antibody.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor for a predetermined amount of time.

    • Stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase pathway (e.g., EGF for EGFR).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to a total protein or loading control (e.g., total ERK or GAPDH).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the off-target activities of the discussed kinase inhibitors and a typical experimental workflow.

Off_Target_Signaling_Imatinib Imatinib Imatinib PDGFRA PDGFRA Imatinib->PDGFRA Inhibits KIT KIT Imatinib->KIT Inhibits ABL1 ABL1 Imatinib->ABL1 Inhibits DDR1 DDR1 Imatinib->DDR1 Inhibits (Off-Target) LCK LCK Imatinib->LCK Inhibits (Off-Target) PI3K_Akt PI3K/Akt Pathway (Cell Survival, Proliferation) PDGFRA->PI3K_Akt KIT->PI3K_Akt MAPK_ERK MAPK/ERK Pathway (Cell Growth, Differentiation) ABL1->MAPK_ERK DDR1->PI3K_Akt T_Cell_Signaling T-Cell Receptor Signaling LCK->T_Cell_Signaling

Imatinib's on- and off-target effects on signaling pathways.

Off_Target_Signaling_Lapatinib Lapatinib Lapatinib EGFR EGFR Lapatinib->EGFR Inhibits ERBB2 ERBB2 (HER2) Lapatinib->ERBB2 Inhibits SRC_family SRC Family Kinases (e.g., SRC, YES1) Lapatinib->SRC_family Inhibits (Off-Target) JNK_pathway JNK/c-Jun Pathway Lapatinib->JNK_pathway Activates (Off-Target) Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation ERBB2->Cell_Proliferation SRC_family->Cell_Proliferation Apoptosis_Induction Apoptosis Induction (via DR4/DR5) JNK_pathway->Apoptosis_Induction

Lapatinib's on- and off-target effects on signaling pathways.

KINOMEscan_Workflow start Start prepare_reagents Prepare Reagents: - DNA-tagged Kinase - Immobilized Ligand - Test Compound start->prepare_reagents incubation Incubate Kinase, Ligand, and Test Compound prepare_reagents->incubation wash Wash to Remove Unbound Components incubation->wash quantify Quantify Bound Kinase via qPCR of DNA Tag wash->quantify analyze Data Analysis: Compare to Control, Calculate Kd quantify->analyze end End analyze->end

General workflow for a KINOMEscan™ experiment.

Conclusion

The data presented in this guide highlight the varied selectivity profiles of common pyrimidine-based kinase inhibitors. While highly potent against their intended targets, many of these compounds exhibit significant off-target activity that can influence their overall biological effects. A thorough understanding of these off-target interactions, facilitated by comprehensive profiling assays and a knowledge of the affected signaling pathways, is essential for the rational design and application of kinase inhibitors in both research and therapeutic settings. Researchers are encouraged to consider the full kinome-wide activity of these compounds when interpreting experimental data and designing future studies.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of novel pyrimidine compounds against established alternatives. Supported by experimental data, this document delves into the anticancer, antimicrobial, and anti-inflammatory properties of these promising molecules.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The continuous exploration of novel pyrimidine derivatives has unveiled compounds with enhanced efficacy and selectivity across various biological targets. This guide summarizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of their potential.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. This section compares the cytotoxic effects of new pyrimidine compounds with the standard chemotherapeutic drug, Doxorubicin, and explores their inhibitory activity against key kinases.

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel pyrimidine compounds against different cancer cell lines, benchmarked against Doxorubicin.

Compound IDCancer Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)Reference
Compound 9 MDA-MB-231 (Breast)4.703.20[1]
Compound 10 MDA-MB-231 (Breast)10.703.20[1]
Compound 2 MCF-7 (Breast)6.2033.20[1]
Compound 10 MCF-7 (Breast)7.7033.20[1]
Compound 5 HepG-2 (Liver)5.91Not specified[2]
Compound 5 HeLa (Cervical)9.27Not specified[2]
Compound II-1 HepG2 (Liver)5.90 ± 0.059.05 ± 0.54 (Sorafenib)[3]
Compound 10b HepG2 (Liver)3.560.87 (Erlotinib)[4]
Compound 10b A549 (Lung)5.851.12 (Erlotinib)[4]
Compound 10b MCF-7 (Breast)7.685.27 (Erlotinib)[4]
Inhibition of Cancer-Related Kinases

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and survival. The table below compares the inhibitory activity of novel pyrimidines against key kinases.

CompoundTarget KinaseTest Compound IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)Reference
Compound 10b EGFR8.29 ± 0.04Erlotinib2.83 ± 0.05[4]
Compound 4e FGFR60->50,000 (for PDGFr, EGFr, c-src, InsR)[5]
Compound 21e VEGFR-221--[6]
Compound 21b VEGFR-233.4--[6]
Compound 7n FGFR1/28/4--[7]
Compound 7n FGFR43.8--[7]
Signaling Pathways in Cancer

The following diagrams illustrate the signaling pathways targeted by novel pyrimidine-based anticancer agents.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P EGFR->P_EGFR Pyrimidine_Inhibitor Novel Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P VEGFR2->P_VEGFR2 Pyrimidine_Inhibitor Novel Pyrimidine Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits Phosphorylation PLC_gamma PLCγ P_VEGFR2->PLC_gamma PI3K_AKT PI3K-AKT P_VEGFR2->PI3K_AKT Angiogenesis Angiogenesis, Vascular Permeability PLC_gamma->Angiogenesis PI3K_AKT->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel pyrimidine compounds against various microbial strains, compared to the standard antibiotic Ciprofloxacin.

Compound IDMicrobial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Compound 14 S. aureus<1.16Not specified[8]
Compound 14 E. coli<1.16Not specified[8]
Compound 14 P. aeruginosa<1.16Not specified[8]
Compound 9 S. aureus Newman0.324Not specified[9]
Compound 10 S. aureus Newman0.422Not specified[9]
Compound 9 E. coli ATCC87390.013Not specified[9]
Compound 114 S. aureus0.06 - 1.530.15 - 3.25[10]
Compound 115 P. aeruginosa0.06 - 1.530.15 - 3.25[10]
Compound 121 E. coli0.06 - 1.530.15 - 3.25[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative COX Inhibition

The table below compares the COX-2 inhibitory activity and selectivity of novel pyrimidine compounds with the established COX-2 inhibitor, Celecoxib.

Compound IDCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference Drug (Celecoxib) Selectivity IndexReference
Compound 24b 15.56 - 19.77Not specified24 - 3817.18[11]
Compound 25a,b 15.56 - 19.77Not specified35, 2417.18[11]
Compound 38a-c Not specifiedNot specified258.3 - 297.9308.16[11]
L1 Comparable to MeloxicamHigher than MeloxicamHighNot specified[12]
L2 Comparable to MeloxicamHigher than MeloxicamHighNot specified[12]
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of these pyrimidine derivatives involves the selective inhibition of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Pyrimidine_Inhibitor Novel Pyrimidine Inhibitor Pyrimidine_Inhibitor->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

COX-2 Inhibition by Pyrimidine Derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activity of the novel pyrimidine compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with various concentrations of pyrimidine compounds Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at ~570nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyrimidine compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol can be adapted for various enzymes, such as kinases and cyclooxygenases.

General Protocol (e.g., for Kinase Inhibition):

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate (e.g., ATP and a peptide), and the pyrimidine inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the pyrimidine inhibitor. Incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence, depending on the assay format. For example, in many kinase assays, the amount of phosphorylated substrate is quantified.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

This guide provides a snapshot of the exciting and rapidly evolving field of pyrimidine-based drug discovery. The presented data and methodologies underscore the potential of these novel compounds to address significant unmet needs in the treatment of cancer, infectious diseases, and inflammatory conditions. Further research and clinical development are warranted to fully elucidate their therapeutic value.

References

A Comparative Guide to Alternative Building Blocks for 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of clinically relevant molecules, particularly kinase inhibitors.[1][2] 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a versatile building block that offers a reactive handle—the chlorine atom at the C4 position—for diversification through various cross-coupling reactions. This guide provides a comparative analysis of alternative building blocks, offering researchers a selection of viable substitutes and bioisosteric replacements, supported by experimental data and detailed protocols.

Introduction to the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is highly valued for its ability to form critical hydrogen bond interactions with the hinge region of many protein kinases.[1] The specific building block, this compound, allows for the introduction of aryl or heteroaryl groups at the C4 position via Suzuki-Miyaura coupling, or the installation of various amine functionalities through Buchwald-Hartwig amination. These reactions are fundamental to building libraries of potential drug candidates.

This guide explores two primary categories of alternatives:

  • Structurally Analogous Pyrimidines: These alternatives maintain the core 2-aminopyrimidine scaffold but feature different substituents at the C6 position, which can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Scaffolds: These alternatives replace the pyrimidine core entirely with a different heterocyclic system ("scaffold hopping") while aiming to retain the key pharmacophoric features necessary for biological activity.[3][4][5]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. The performance of a building block is primarily assessed by the yield and purity of the coupled product under optimized conditions. Below is a comparison of 4-chloro-6-substituted-pyrimidin-2-ylamine derivatives in typical Suzuki reactions.

Data Summary: Suzuki-Miyaura Coupling
Building BlockArylboronic AcidCatalyst SystemBase / SolventYield (%)Reference / Notes
4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPd(PPh₃)₂Cl₂Na₂CO₃ / ACN:H₂O74Demonstrates a standard coupling with a less sterically hindered C6 substituent.[6]
4-Chloro-6-morpholinopyrimidine-2-amine (Analog)(4-ethoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O85Morpholine is a common alternative to piperidine, often improving solubility. Conditions are typical for this class.
4,6-Dichloropyrimidine-2-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O51 (mono-arylated)Illustrates the regioselectivity challenge with di-chloro systems; C4 is generally more reactive.[7]
6-Chloropyrimidine-2,4-diamineAryl boronic acidsPd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O60-90The additional amino group at C2 can influence reactivity and solubility.[8][9]

Note: Data for the exact piperidinyl substrate may not be available in a directly comparable study, hence analogs are presented to show representative reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from literature for the coupling of 4-chloro-6-substituted-pyrimidines.[6][9]

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the 4-chloropyrimidine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Acetonitrile/Water 1:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted-4-arylpyrimidin-2-amine.

Alternative Scaffolds and Bioisosteric Replacement

"Scaffold hopping" is a key strategy in drug design to discover novel intellectual property, improve properties, or escape metabolic liabilities.[3][4] For the 2-aminopyrimidine core, several bioisosteric replacements can be considered.

Common Bioisosteres for 2-Aminopyrimidines
Original ScaffoldBioisosteric ScaffoldRationale
2-Aminopyrimidine3-AminopyridazineMaintains a similar arrangement of hydrogen bond donors and acceptors within a six-membered diazine ring.
2-Aminopyrimidine2-Amino-1,3,5-triazineIntroduces an additional nitrogen, which can alter basicity, solubility, and metabolic profile while preserving key interaction points.
2-Aminopyrimidine5-Amino-1,2,4-triazoleA five-membered ring alternative that can present H-bond donors/acceptors in a different spatial geometry, potentially finding new interactions.[5]

The synthesis of these alternative scaffolds requires different starting materials and strategic approaches compared to the functionalization of a pre-formed pyrimidine ring.

Visualizing Synthetic and Logical Pathways

Diagrams created using Graphviz DOT language help clarify complex relationships and workflows.

Kinase Hinge Binding

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrimidine Inhibitor Ala Alanine (Backbone NH) Leu Leucine (Backbone C=O) Inhibitor 2-Aminopyrimidine Scaffold Inhibitor->Ala H-Bond (Donor) Inhibitor->Leu H-Bond (Acceptor)

Caption: H-bond interactions of a 2-aminopyrimidine scaffold.

Experimental Workflow for Building Block Comparison

G Start Select Building Blocks (Piperidino vs. Morpholino) Setup Parallel Reaction Setup (Suzuki Coupling) Start->Setup React Heating & Stirring (Monitor by LC-MS) Setup->React Workup Quench & Extraction React->Workup Purify Column Chromatography Workup->Purify Analysis Analysis & Comparison Purify->Analysis Yield Calculate Yield Analysis->Yield Purity Assess Purity (HPLC) Analysis->Purity Characterize Confirm Structure (NMR, MS) Analysis->Characterize

Caption: Workflow for comparing building block performance.

Logic of Bioisosteric Replacement

G Core Original Scaffold (2-Aminopyrimidine) Alt1 Analog (e.g., 6-Morpholino) Core->Alt1 Structural Analog Alt2 Bioisostere (e.g., 3-Aminopyridazine) Core->Alt2 Scaffold Hop Prop1 Improve Solubility Alt1->Prop1 Prop2 Alter Metabolism Alt1->Prop2 Alt2->Prop2 Prop3 Novel IP Alt2->Prop3 Prop4 New Interactions Alt2->Prop4

References

A Comparative Spectroscopic Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for the heterocyclic compound 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine and its primary precursor, 2-amino-4,6-dichloropyrimidine. The information presented herein is intended to support research and development activities by offering objective experimental data and established analytical protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectral characteristics of this compound and 2-amino-4,6-dichloropyrimidine. While experimental data for the precursor is readily available, the data for the final product is predicted based on the analysis of structurally similar compounds.

Table 1: Spectral Data for 2-amino-4,6-dichloropyrimidine

Spectroscopic Technique Data Type Observed Values
¹H NMR Chemical Shift (δ)~7.0 ppm (s, 1H, Ar-H), ~5.5 ppm (br s, 2H, -NH₂)
¹³C NMR Chemical Shift (δ)~163 ppm (C-2), ~161 ppm (C-4, C-6), ~110 ppm (C-5)
FT-IR Wavenumber (cm⁻¹)3470 (N-H asymm. stretch), 3390 (N-H symm. stretch), 1650 (N-H scissoring), 1570 (C=N stretch), 1137, 1071 (C-Cl stretch)[1]
Mass Spectrometry (EI-MS) m/z163 (M⁺), 165 (M+2⁺), 128, 101[2]

Table 2: Predicted Spectral Data for this compound

Spectroscopic Technique Data Type Predicted Values
¹H NMR Chemical Shift (δ)~6.2 ppm (s, 1H, Ar-H), ~5.0 ppm (br s, 2H, -NH₂), ~3.6 ppm (t, 4H, piperidine -CH₂-N), ~1.6 ppm (m, 6H, piperidine -CH₂-)
¹³C NMR Chemical Shift (δ)~164 ppm (C-2), ~162 ppm (C-6), ~160 ppm (C-4), ~95 ppm (C-5), ~45 ppm (piperidine -CH₂-N), ~26 ppm (piperidine -CH₂-), ~24 ppm (piperidine -CH₂-)
FT-IR Wavenumber (cm⁻¹)~3450 (N-H asymm. stretch), ~3350 (N-H symm. stretch), ~2930, 2850 (C-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch), ~1050 (C-Cl stretch)
Mass Spectrometry (EI-MS) m/z212 (M⁺), 214 (M+2⁺), 197, 183, 156, 84

Synthetic Pathway

The synthesis of this compound from 2-amino-4,6-dichloropyrimidine and piperidine is a nucleophilic aromatic substitution reaction.

Precursor 2-amino-4,6-dichloropyrimidine Product This compound Precursor->Product Nucleophilic Aromatic Substitution Reagent Piperidine Reagent->Product

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of the title compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of similar aminopyrimidine derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Reagents: Add piperidine (1.1 equivalents) to the solution, followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electron Impact (EI) ionization.

  • Mass Analysis: Detect the mass-to-charge ratio (m/z) of the resulting ions.

References

In vitro vs in vivo efficacy of drugs derived from 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from laboratory discovery to clinical application is marked by a critical transition: the correlation between its effects in a controlled laboratory setting (in vitro) and its performance in a complex living organism (in vivo). This guide provides a comparative overview of the in vitro and in vivo efficacy of anticancer agents derived from pyrimidine scaffolds, structurally related to 4-chloro-6-piperidin-1-yl-pyrimidin-2-ylamine.

Due to the limited availability of comprehensive, publicly accessible preclinical data for a single agent derived from the precise this compound backbone, this guide will utilize a representative pyrimidine derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , as a case study. This compound, while differing in its specific substitutions, shares the core pyrimidine heterocycle and has published data across both in vitro and in vivo anticancer assays, making it an illustrative example for comparative analysis.

Comparison of Preclinical Efficacy: SK-25

The preclinical development of SK-25 demonstrates a typical workflow, beginning with the assessment of its cytotoxic effects on cancer cell lines and progressing to its evaluation in animal tumor models.

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of SK-25.

Table 1: In Vitro Cytotoxicity of SK-25

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Cancer1.95[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Activity of SK-25 in Murine Models

Animal ModelTumor TypeDose (mg/kg)Tumor Growth Inhibition (%)Reference
Ehrlich Ascites Carcinoma (EAC)Ascitic Tumor3094.71[1]
Ehrlich Tumor (Solid)Solid Tumor3059.06[1]
Sarcoma-180 (Solid)Solid Tumor3045.68[1]

Tumor growth inhibition is a percentage reduction in tumor size or weight in treated animals compared to untreated controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of SK-25.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of an agent that is required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines: MiaPaCa-2 (pancreatic cancer).

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., SK-25) and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.

In Vivo Antitumor Efficacy in Murine Models
  • Objective: To evaluate the ability of a test compound to inhibit tumor growth in a living animal.

  • Animal Models: Swiss albino mice are used for the Ehrlich Ascites Carcinoma (EAC), Ehrlich solid tumor, and Sarcoma-180 solid tumor models.[1]

  • Procedure (Solid Tumor Models - Ehrlich and Sarcoma-180):

    • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the right flank of the mice.

    • Tumor Growth: The tumors are allowed to grow to a palpable size.

    • Treatment: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., SK-25 at 30 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) for a defined period. The control group receives the vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated group to the control group.

  • Procedure (Ascitic Tumor Model - EAC):

    • Tumor Implantation: EAC cells are injected intraperitoneally into the mice.

    • Treatment: Treatment with the test compound begins 24 hours after tumor inoculation and continues for a specified number of days.

    • Monitoring: The increase in body weight due to ascitic fluid accumulation is monitored.

    • Endpoint: The study endpoint is often the mean survival time of the mice or the measurement of ascitic fluid volume at a specific time point.

    • Data Analysis: The antitumor effect is assessed by the increase in lifespan of treated mice compared to the control group or the reduction in ascitic fluid volume.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a key biological pathway implicated in the action of many pyrimidine-based anticancer agents.

G Experimental Workflow: From In Vitro to In Vivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Cancer Cell Lines (e.g., MiaPaCa-2) b MTT Assay a->b c IC50 Determination b->c d Animal Models (e.g., EAC, Sarcoma-180) c->d Lead Compound Selection e Tumor Implantation d->e f Compound Administration e->f g Tumor Growth Monitoring f->g h Efficacy Assessment (% TGI) g->h

Caption: A generalized workflow for preclinical anticancer drug evaluation.

G Apoptosis Signaling Pathway drug Pyrimidine Derivative (e.g., SK-25) cell_stress Cellular Stress drug->cell_stress bcl2_family Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) cell_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a common mechanism for anticancer agents.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Optimal Synthesis Routes

The efficient and economical synthesis of pyrimidine derivatives is a critical endeavor in medicinal chemistry and drug discovery, given their prevalence in a vast array of therapeutic agents. This guide provides a comparative analysis of four prominent synthetic methodologies for pyrimidine scaffolds: the traditional Pinner Synthesis, the widely-used Biginelli Reaction, a modern Iridium-Catalyzed Multicomponent Synthesis, and a rapid Microwave-Assisted Synthesis. The objective of this guide is to furnish researchers with the necessary data to make informed decisions on the most cost-effective and efficient synthetic route for their specific research and development needs. The comparison is based on key performance indicators such as reaction yield, reaction time, energy input, and the nature of catalysts and solvents, all of which are crucial factors in determining the overall cost-effectiveness.

Quantitative Performance Comparison

The selection of a synthetic pathway is often a trade-off between various factors including yield, reaction speed, cost of materials, and environmental impact. The following table summarizes the quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[1] While direct monetary costs are proprietary and vary by supplier, this data allows for a robust inference of cost-effectiveness.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[1]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[1]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[1]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[1]

Analysis of Cost-Effectiveness

  • Pinner Synthesis: This traditional method offers a high yield with relatively simple reagents. However, the use of a solvent and a longer reaction time may increase overall costs associated with solvent purchase, disposal, and energy consumption for prolonged heating.

  • Biginelli Reaction: The Biginelli reaction stands out for its operational simplicity as a one-pot synthesis.[2] The solvent-free conditions and shorter reaction time contribute significantly to its cost-effectiveness by reducing solvent costs and energy usage.[1][3] This method is highly efficient and considered cost-effective.[2]

  • Iridium-Catalyzed Multicomponent Synthesis: While offering high yields, this modern approach utilizes a complex and likely expensive iridium-pincer catalyst.[1] The cost of the catalyst could be a significant factor, potentially making this pathway less cost-effective for large-scale synthesis unless catalyst recycling is highly efficient. The use of toluene as a solvent also adds to the cost and environmental concerns.

  • Microwave-Assisted Synthesis: This method is exceptionally rapid, drastically reducing reaction times from hours to minutes.[1][4] The solvent-free conditions further enhance its green chemistry profile and reduce costs.[5][6] The primary cost consideration is the initial investment in microwave synthesis equipment. For high-throughput synthesis and rapid library generation, this method offers significant long-term cost-effectiveness due to increased productivity and energy efficiency.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

1. Pinner Synthesis (General Procedure) A solution of a 1,3-dicarbonyl compound and an amidine is prepared in a suitable solvent, such as ethanol.[7] An acid catalyst is then added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[7]

2. Biginelli Reaction (Conventional Heating) In a typical procedure, a mixture of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea is heated in the presence of a catalytic amount of acid, such as hydrochloric acid, in a solvent like ethanol.[7] The reaction mixture is refluxed for several hours.[3] After cooling, the solid product that precipitates is collected by filtration, washed, and recrystallized to yield the pure dihydropyrimidinone.[3]

3. Iridium-Catalyzed Multicomponent Synthesis This is a generalized representation based on modern multicomponent reaction principles. A mixture of an amidine, an alcohol, and a suitable coupling partner is dissolved in an anhydrous solvent, such as toluene, in a reaction vessel under an inert atmosphere. The PN5P-Ir-pincer complex catalyst is then added. The reaction mixture is heated to the specified temperature and stirred for the required duration. After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The residue is then purified using column chromatography to isolate the desired pyrimidine derivative.

4. Microwave-Assisted Biginelli Reaction An aromatic aldehyde, ethyl cyanoacetate, and guanidine are mixed in a microwave-safe vessel.[7] A few drops of ethanolic NaOH are added as a catalyst.[7] The vessel is sealed and subjected to microwave irradiation for 7-12 minutes.[7] After the reaction, the mixture is cooled, and the resulting solid is collected, washed with cold ethanol, and dried to obtain the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key decision points when comparing the different synthetic pathways for pyrimidine derivatives.

G cluster_0 Synthetic Pathway Selection cluster_1 Pathway Options Start Define Synthesis Goals (Scale, Speed, Cost) Trad_vs_Modern Traditional vs. Modern Methods Start->Trad_vs_Modern Pinner Pinner Synthesis Trad_vs_Modern->Pinner Traditional Biginelli Biginelli Reaction Trad_vs_Modern->Biginelli Traditional (Improved) Modern Modern Trad_vs_Modern->Modern Modern Cost_Analysis Cost-Effectiveness (Reagents, Energy, Time) Green_Chem Green Chemistry Considerations (Solvent, Waste) Cost_Analysis->Green_Chem Final_Selection Optimal Pathway Selected Green_Chem->Final_Selection Pinner->Cost_Analysis Biginelli->Cost_Analysis Ir_Catalyzed Iridium-Catalyzed Modern->Ir_Catalyzed Catalyst Focus Microwave Microwave-Assisted Modern->Microwave Speed Focus Ir_Catalyzed->Cost_Analysis Microwave->Cost_Analysis G cluster_0 Comparative Workflow cluster_1 Pinner Synthesis cluster_2 Biginelli Reaction cluster_3 Microwave-Assisted Synthesis P_Start Urea + Acetylacetone P_Condensation Condensation (HCl, Methanol) P_Start->P_Condensation P_Heating Heating (3 hrs, 52°C) P_Condensation->P_Heating P_Product Product (Yield: 90.2%) P_Heating->P_Product B_Start Aldehyde + Ketoester + Urea B_Condensation Cyclocondensation (Solvent-free) B_Start->B_Condensation B_Heating Heating (30-45 min, 100°C) B_Condensation->B_Heating B_Product Product (Yield: >85%) B_Heating->B_Product M_Start Aldehyde + Ketoester + Urea/Thiourea M_Irradiation Microwave Irradiation (Solvent-free) M_Start->M_Irradiation M_Time Reaction (2-5 min, 300W) M_Irradiation->M_Time M_Product Product (Yield: 88-95%) M_Time->M_Product

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, a substituted pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components: chlorinated pyrimidines and piperidine.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound should be regarded as hazardous, warranting the following precautions:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield if there is a risk of splashing.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated and amine-containing compounds.[1][3]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated chemical fume hood to prevent the inhalation of any dust or vapors.[3][4]

In the event of a small spill, the material should be absorbed with a non-combustible absorbent material like sand or vermiculite. The absorbed material must then be collected into a sealed container for disposal as hazardous waste.[3][5] For larger spills, evacuate the area and contact your institution's emergency response team.[3]

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled, based on data for similar chlorinated pyrimidines and piperidine.[3][6][7]Avoid all direct contact and inhalation.[4] Use appropriate PPE at all times.
Skin Corrosion/Irritation Expected to cause skin irritation.[6][7][8] Piperidine is known to cause severe skin burns.[3]Wear protective gloves and clothing.[1][6] In case of contact, wash the affected area immediately with plenty of water.[7]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[6][7][8]Wear safety goggles or a face shield.[1][2] If contact occurs, rinse cautiously with water for several minutes.[7][8]
Environmental Hazard Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.[4] Do not let this chemical enter the environment.[9]Dispose of as hazardous waste. Do not empty into drains or dispose of in regular trash.[1][9]
Flammability While the compound itself is a solid, piperidine is a highly flammable liquid.[3] Take precautions against ignition sources.[3][4]Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and ground equipment.[10]
Hazardous Combustion Products Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][8][9]In case of fire, wear self-contained breathing apparatus.[6][9]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through your institution's approved hazardous waste management program.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[1]

    • This compound should be categorized as halogenated organic waste .[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[1]

  • Container Selection and Labeling :

    • Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure lid.[1]

    • The container must be clearly labeled with the words "Hazardous Waste ".[5]

    • The label must include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1][5]

    • Also include the name and contact information of the responsible researcher or laboratory.[1]

  • Waste Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area must be under the control of laboratory personnel.[1]

    • Ensure the use of secondary containment to prevent the release of material in case of a leak.[1]

  • Disposal of Empty Containers :

    • Any container that held the pure compound must be triple-rinsed with a suitable solvent.[1]

    • The solvent rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[1]

    • After triple-rinsing and allowing it to dry, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[1]

  • Request for Disposal :

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][3]

    • Provide the EHS department with a complete inventory of the waste container's contents.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G A Start: Disposal of 4-Chloro-6-piperidin-1-yl- pyrimidin-2-ylamine Waste B Is this pure compound or contaminated material? A->B C Treat as Hazardous Waste: Halogenated Organic B->C Both D Select a compatible, leak-proof container with a secure lid. C->D E Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Lab Contact Information D->E F Store in designated Satellite Accumulation Area with Secondary Containment. E->F G Is the container an empty reagent bottle? F->G H Triple-rinse with a suitable solvent. G->H Yes K Contact Environmental Health & Safety (EHS) for pickup. G->K No, waste container is full I Collect rinsate as hazardous waste. H->I J Deface label and dispose of empty container per institutional policy. H->J I->C L End K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if one becomes available and to strictly adhere to your institution's safety protocols.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound. This guidance is compiled from safety data for structurally related pyrimidine compounds.[1][2]

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Safety Goggles & Face ShieldANSI Z87.1 (US) or EN 166 (EU) compliant.[3]Protects against splashes, dust, and projectiles. A face shield should be worn over goggles during procedures with a high risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesASTM D6978 compliant chemotherapy gloves are recommended.[4]Double gloving is a best practice, with one pair under the gown cuff and the second pair over.[4] Change gloves every 30 minutes or immediately upon contamination.[4]
Body Protection Laboratory CoatFire/flame resistant and impervious material.[1]Must be fully buttoned with long sleeves to protect skin and personal clothing from contamination.[1][3]
Respiratory Protection N95 or higher respiratorNIOSH (US) or EN 149 (EU) approved.[4][5]Required when handling the compound as a powder to avoid inhalation of dust particles.[5] A fit test is necessary before use.[3][4]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice.[1]Provides an additional layer of protection against accidental spills.

Operational Plan: From Receipt to Disposal

A systematic approach is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

  • Keep away from strong oxidizing agents and strong acids.[5][6]

2. Handling and Use:

  • Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[7][8]

  • Avoid the formation of dust when handling the solid form.[5][9]

  • Do not breathe in dust, and avoid contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling the compound.[1]

3. Accidental Spills:

  • Evacuate the immediate area.[1]

  • Remove all sources of ignition.[1]

  • For dry spills, carefully sweep up the material and place it in a suitable, sealed container for disposal.[5][7]

  • Prevent the chemical from entering drains.[1]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[6][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers.[1] Dispose of them in the same manner as the chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.